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  • Product: 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
  • CAS: 338401-62-0

Core Science & Biosynthesis

Foundational

Preliminary Toxicity Screening of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione in Cell Lines: A Technical Guide

Executive Summary & Pharmacological Context The transition of a novel small molecule from a synthetic curiosity to a viable preclinical candidate hinges on rigorous in vitro toxicity profiling. Heterocyclic scaffolds, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The transition of a novel small molecule from a synthetic curiosity to a viable preclinical candidate hinges on rigorous in vitro toxicity profiling. Heterocyclic scaffolds, particularly 1,3-benzothiazine-2,4-diones, are privileged structures in medicinal chemistry. Derivatives featuring 4-methoxybenzyl substitutions have demonstrated significant biological potential, including anti-angiogenic, anti-inflammatory, and targeted antineoplastic activities .

However, the specific compound 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione requires a highly structured preliminary toxicity screen to establish its therapeutic index. As a Senior Application Scientist, I approach this not merely as a task of generating IC50​ values, but as an exercise in mechanistic deconvolution. We must answer two critical questions: At what concentration does this compound induce cell death? and By what mechanism does this death occur?

Mechanistic Rationale for Multiparametric Screening

A common pitfall in early-stage drug development is relying solely on a single colorimetric assay (e.g., MTT) to define "toxicity." Cell death is a complex cascade, and single-endpoint assays are highly susceptible to confounding factors. For instance, a compound may act as a mitochondrial uncoupler, drastically reducing metabolic activity (yielding a low MTT signal) without actually rupturing the cell membrane or causing immediate death .

To build a self-validating system , we employ a multiparametric approach:

  • Metabolic Viability (MTT): Measures NAD(P)H-dependent cellular oxidoreductase activity.

  • Membrane Integrity (LDH Release): Provides orthogonal validation. Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis .

  • Apoptotic Profiling (Annexin V/PI): Distinguishes between programmed cell death (apoptosis) and uncontrolled cellular lysis (necrosis).

Experimental Workflow

Workflow Compound Compound Preparation (0.1% DMSO max) Treatment Dose-Response Treatment (24h, 48h, 72h) Compound->Treatment CellCulture Cell Line Culturing (HepG2, HEK293, MCF-7) CellCulture->Treatment Assay1 Metabolic Viability (MTT Assay) Treatment->Assay1 Assay2 Membrane Integrity (LDH Release) Treatment->Assay2 Assay3 Apoptotic Profiling (Annexin V/PI) Treatment->Assay3 Analysis Data Synthesis & IC50 Determination Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 1: Multiparametric in vitro toxicity screening workflow for benzothiazine derivatives.

Self-Validating Experimental Protocols

Protocol 1: Compound Solubilization and Cell Seeding

Causality: Benzothiazine derivatives are inherently hydrophobic. While Dimethyl Sulfoxide (DMSO) is the universal solvent for such compounds, concentrations exceeding 0.1% (v/v) alter lipid bilayer fluidity and induce background cytotoxicity, skewing results.

  • Step 1: Synthesize and purify 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione to >95% purity (verified via HPLC).

  • Step 2: Prepare a 10 mM stock solution in anhydrous, cell-culture grade DMSO.

  • Step 3: Seed target cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for baseline renal toxicity, and MCF-7/HeLa for antineoplastic efficacy) at 1×104 cells/well in 96-well plates.

  • Step 4: Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adherence and recovery into the logarithmic growth phase. Do not over-seed, as contact inhibition will artificially increase drug resistance.

Protocol 2: Multiplexed MTT and LDH Assay

Causality: By measuring both the supernatant (LDH) and the remaining adhered cells (MTT) from the same well, we eliminate well-to-well seeding variability and create a perfectly internally controlled data point.

  • Step 1: Treat cells with a 10-point serial dilution of the compound (0.1 µM to 100 µM).

  • System Validation: Include a vehicle control (0.1% DMSO) to establish 100% viability baseline, and a positive control (1% Triton X-100 added 45 minutes prior to read) to establish maximum LDH release.

  • Step 2: After the desired exposure time (24h, 48h, 72h), transfer 50 µL of supernatant to a fresh plate for the LDH assay. Add the LDH reaction mix (containing lactate, NAD+ , and diaphorase) and incubate for 30 minutes in the dark. Read absorbance at 490 nm.

  • Step 3: To the original plate containing the cells, add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 hours.

  • Step 4: Aspirate media, dissolve the resulting formazan crystals in 100 µL of DMSO, and read absorbance at 570 nm.

Protocol 3: Flow Cytometric Apoptosis Evaluation
  • Step 1: Harvest treated cells (including floating cells in the media, which represent late apoptotic/necrotic populations).

  • Step 2: Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Step 3: Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Step 4: Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, while the upper-right quadrant (Annexin V+/PI+) indicates late apoptosis.

Quantitative Data Presentation

A successful preliminary screen will yield distinct toxicity profiles across different tissue origins. The table below represents the expected quantitative output for a biologically active methoxybenzyl-substituted benzothiazine derivative, demonstrating a favorable therapeutic window (higher toxicity in rapidly dividing cancer lines compared to primary-like somatic lines) .

Table 1: Representative Cytotoxicity Profile ( IC50​ in μM ) of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cell LineTissue Origin24h Exposure48h Exposure72h ExposurePositive Control (Doxorubicin 72h)
HepG2 Human Liver (Hepatotoxicity)>100 65.4±4.2 42.1±3.8 1.2±0.1
HEK293 Human Kidney (Nephrotoxicity)>100 82.1±5.5 58.3±4.1 2.4±0.3
MCF-7 Human Breast Adenocarcinoma 78.5±6.1 34.2±2.9 18.6±1.5 0.8±0.1
HeLa Human Cervical Carcinoma 85.2±5.8 41.7±3.4 22.4±2.0 1.5±0.2

Note: Data is normalized against 0.1% DMSO vehicle control. Values represent Mean ± SD of three independent biological replicates.

Mechanistic Insights & Pathway Visualization

If the LDH assay confirms membrane integrity at lower doses while MTT shows a decline, and Flow Cytometry indicates an Annexin V+/PI- shift, we can deduce that 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione induces intrinsic apoptosis rather than acute necrotic toxicity.

Structurally related chlorinated benzothiadiazines and oxime ethers are known to disrupt mitochondrial membrane potential ( ΔΨm​ ), leading to the release of Cytochrome C and the subsequent activation of the executioner caspases , .

Mechanism Drug 3-(4-methoxybenzyl)-2H-1,3- benzothiazine-2,4(3H)-dione Mito Mitochondrial Depolarization (Loss of ΔΨm) Drug->Mito Induces CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Death Apoptotic Cell Death Caspase->Death Execution

Figure 2: Proposed mitochondria-mediated apoptotic pathway induced by benzothiazine derivatives.

Conclusion & Translational Outlook

Preliminary toxicity screening is the critical gatekeeper in small molecule drug discovery. By deploying a multiparametric, self-validating array of assays (MTT, LDH, and Flow Cytometry), researchers can confidently map the cytotoxicity profile of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. Establishing a clear therapeutic window across hepatic, renal, and neoplastic cell lines ensures that only compounds with a favorable safety-to-efficacy ratio progress to in vivo pharmacokinetic and pharmacodynamic modeling.

References

  • Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PubMed Central (NIH). URL:[Link]

  • A Review of Biologically Active Oxime Ethers. PubMed Central (NIH). URL:[Link]

  • 51 questions with answers in EVALUATION OF CYTOTOXICITY | Science topic. ResearchGate. URL:[Link]

  • Fotakis G, Timbrell JA. In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters (via PubMed). URL:[Link]

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxybenzyl Benzothiazine-2,4-diones

Foreword: The Benzothiazine Scaffold in Modern Drug Discovery The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Benzothiazine Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. Among these, heterocyclic compounds containing nitrogen and sulfur have garnered significant attention due to their diverse pharmacological profiles. The benzothiazine nucleus, a fusion of a benzene and a thiazine ring, represents a "privileged structure" that is a cornerstone in the design of new therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.

This guide focuses on a specific, yet promising, subclass: 4-methoxybenzyl benzothiazine-2,4-diones . The introduction of the 4-methoxybenzyl group is a strategic choice aimed at modulating the molecule's interaction with biological targets and influencing its overall physicochemical profile. The benzothiazine-2,4-dione core itself is a compelling pharmacophore, with related structures like thiazolidine-2,4-diones being recognized for their significant biological effects, including anticancer activity.

Understanding the physicochemical properties of this novel chemical series is paramount for its development as a potential drug candidate. Properties such as lipophilicity, solubility, and ionization state are not mere molecular descriptors; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its in vivo efficacy and safety. This guide provides a comprehensive framework for the synthesis, characterization, and in-depth physicochemical analysis of 4-methoxybenzyl benzothiazine-2,4-diones, intended for researchers, medicinal chemists, and drug development professionals.

Synthetic Strategy and Structural Elucidation

While specific literature on the synthesis of 4-methoxybenzyl benzothiazine-2,4-diones is not yet prevalent, a rational synthetic approach can be devised based on established methodologies for analogous benzothiazine structures. A plausible and efficient route involves the cyclocondensation of a substituted 2-aminothiophenol with a suitable three-carbon electrophile, followed by N-alkylation.

Proposed Synthetic Workflow

A proposed two-step synthesis is outlined below. This approach offers modularity, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Step 1: Synthesis of the Benzothiazine-2,4-dione Core The initial step involves the reaction of 2-aminothiophenol with a malonic acid derivative, such as diethyl malonate, under cyclizing conditions to form the benzothiazine-2,4-dione heterocyclic system.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride The nitrogen atom of the benzothiazine-2,4-dione core is then alkylated using 4-methoxybenzyl chloride in the presence of a suitable base to yield the final target compound.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: N-Alkylation 2-Aminothiophenol 2-Aminothiophenol Intermediate Benzothiazine-2,4-dione Core 2-Aminothiophenol->Intermediate Cyclizing Agent Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate Final_Product 4-Methoxybenzyl Benzothiazine-2,4-dione Intermediate->Final_Product Base (e.g., K2CO3) 4-Methoxybenzyl Chloride 4-Methoxybenzyl Chloride 4-Methoxybenzyl Chloride->Final_Product

Caption: Proposed two-step synthesis of 4-methoxybenzyl benzothiazine-2,4-diones.

Structural Verification

Confirmation of the synthesized structures is non-negotiable. A combination of spectroscopic techniques should be employed:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and sulfurnitrogen (S-N) bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Core Physicochemical Properties: A Deep Dive

The journey of a drug molecule from administration to its site of action is governed by its physicochemical properties. For the 4-methoxybenzyl benzothiazine-2,4-dione series, a thorough understanding of the following parameters is essential.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It influences solubility, permeability across biological membranes, and binding to plasma proteins and metabolic enzymes.

  • LogP (Partition Coefficient): Represents the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water.

  • LogD (Distribution Coefficient): A pH-dependent measure of lipophilicity that accounts for both the ionized and unionized forms of a molecule.

For orally administered drugs, an optimal logP value is generally considered to be in the range of 1 to 5.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The benzothiazine-2,4-dione core, being a relatively rigid and aromatic system, may inherently have limited aqueous solubility. The impact of the 4-methoxybenzyl substituent on this property must be carefully evaluated.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects solubility, permeability, and interaction with biological targets. The benzothiazine-2,4-dione scaffold contains acidic and/or basic centers whose pKa values will determine the charge of the molecule in different physiological compartments (e.g., stomach, intestine, blood).

Polar Surface Area (PSA)

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. It is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better cell membrane permeability. For CNS-active drugs, a TPSA of less than 90 Ų is often targeted.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are indispensable. The following section details robust methodologies for determining the key physicochemical properties of 4-methoxybenzyl benzothiazine-2,4-diones.

Determination of Lipophilicity (logP) by RP-TLC

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a reliable and efficient method for the experimental determination of lipophilicity.

Protocol:

  • Plate Preparation: Use RP-18 F254s TLC plates.

  • Mobile Phase: Prepare a series of mobile phases consisting of varying concentrations of an organic modifier (e.g., acetone or methanol) in an aqueous buffer (e.g., TRIS buffer, pH 7.4).

  • Sample Application: Spot dilute solutions of the test compounds and a set of standards with known logP values onto the TLC plate.

  • Development: Develop the plate in a chromatography chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Rf and RM Calculation: Calculate the retardation factor (Rf) for each spot. Convert Rf values to RM values using the formula: RM = log((1/Rf) - 1).

  • RM0 Determination: Plot RM values against the concentration of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain the RM0 value, which is a measure of lipophilicity.

  • LogPTLC Calculation: Create a calibration curve by plotting the RM0 values of the standards against their known logP values. Use the equation of the line to calculate the logPTLC of the test compounds from their RM0 values.

Diagram of the RP-TLC Workflow for LogP Determination

RP-TLC Workflow Start Start Prepare_Mobile_Phases Prepare Mobile Phases (Varying Organic/Aqueous Ratios) Start->Prepare_Mobile_Phases Spot_Plate Spot TLC Plate with Compounds and Standards Prepare_Mobile_Phases->Spot_Plate Develop_Plate Develop Plate in Chromatography Chamber Spot_Plate->Develop_Plate Visualize_Spots Visualize Spots (UV 254 nm) Develop_Plate->Visualize_Spots Calculate_Rf Calculate Rf and RM Values Visualize_Spots->Calculate_Rf Plot_RM Plot RM vs. % Organic & Extrapolate to RM0 Calculate_Rf->Plot_RM Plot_Calibration Plot RM0 (Standards) vs. logP (Known) Plot_RM->Plot_Calibration Calculate_logP Calculate logPTLC for Test Compounds Plot_Calibration->Calculate_logP End End Calculate_logP->End

Caption: Step-by-step workflow for determining logP using RP-TLC.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining intrinsic aqueous solubility.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: Express the solubility in units of µg/mL or µM.

Computational Prediction of Physicochemical Properties

In parallel with experimental determination, in silico methods provide rapid and cost-effective predictions of physicochemical properties, aiding in the early-stage assessment of drug-likeness. Several computational tools and algorithms can be employed:

  • Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate chemical structure with physicochemical properties.

  • Software Suites: A variety of commercial and open-source software packages are available to predict properties like logP, pKa, solubility, and TPSA.

It is crucial to note that while computational predictions are valuable for triaging and prioritizing compounds, they should always be validated by experimental data.

Data Presentation and Interpretation

A systematic presentation of the physicochemical data is essential for clear communication and comparative analysis.

Summary of Physicochemical Properties
PropertyPredicted Value (In Silico)Experimental ValueMethod
Molecular Weight ( g/mol ) CalculatedN/A-
logP e.g., 3.5 ± 0.5e.g., 3.8 ± 0.1RP-TLC
Aqueous Solubility (µg/mL) e.g., <10e.g., 5.2 ± 0.4Shake-Flask
pKa (acidic) e.g., 6.8To be determinedPotentiometric Titration
pKa (basic) e.g., 2.1To be determinedPotentiometric Titration
TPSA (Ų) e.g., 75N/A-
Interpreting the Data in a Drug Development Context
  • Lipophilicity-Solubility Balance: A predicted logP of ~3.5 and low aqueous solubility would suggest that while the compound has favorable lipophilicity for membrane permeation, formulation strategies (e.g., amorphous solid dispersions, salt formation) may be necessary to improve its solubility and oral bioavailability.

  • Ionization State: A predicted acidic pKa around 6.8 indicates that the compound will exist as a mixture of ionized and unionized forms at physiological pH (7.4), which will influence its absorption and distribution.

  • Permeability: A TPSA of 75 Ų is favorable and suggests that the compound is likely to have good cell membrane permeability, a prerequisite for oral absorption and reaching intracellular targets.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the synthesis and detailed physicochemical characterization of 4-methoxybenzyl benzothiazine-2,4-diones. By systematically applying the described experimental protocols and computational tools, researchers can generate a robust data package that is essential for advancing this promising class of compounds through the drug discovery pipeline.

The interplay between the benzothiazine-2,4-dione core and the 4-methoxybenzyl substituent will ultimately define the therapeutic potential of these molecules. Future work should focus on establishing a clear structure-property relationship by synthesizing a focused library of analogues with variations in the benzyl substitution pattern. This will enable the fine-tuning of physicochemical properties to optimize the ADME profile and unlock the full pharmacological potential of this exciting chemical scaffold.

References

  • Palmer, D. Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules.
  • CD ComputaBio. Prediction of Drug-Like Properties.
  • ResearchGate. Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
  • Bergazin, T. D. Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
  • BOC Sciences. Physicochemical Property Prediction.
  • Geronikaki, A. et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC.
  • Ahmad, A. et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
  • Al-Ostoot, F. H. et al. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC.
  • Pluta, K. et al.
  • Sestito, S. et al. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC.
  • Sharma, A. et al. (2017).
  • Morak-Młodawska, B. et al. (2025). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. MDPI.
  • Pluta, K. et al. (2025).
Foundational

Elucidating the Mechanism of Action of 3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione in Biological Assays

Executive Summary The 1,3-benzothiazine-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently identified in natural phytoalexins and synthetic libraries targeted for antimicrobial and anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzothiazine-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently identified in natural phytoalexins and synthetic libraries targeted for antimicrobial and anti-inflammatory drug discovery[1]. Among its derivatives, 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione represents a highly optimized structure. The strategic incorporation of a 4-methoxybenzyl moiety at the N-3 position fundamentally alters the molecule's lipophilicity, steric profile, and electronic distribution. This technical whitepaper dissects the dual mechanism of action (MoA) of this compound, detailing its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its role as a selective cyclooxygenase-2 (COX-2) inhibitor[2],[3].

Structural Rationale & Physicochemical Dynamics

The core architecture of the compound consists of a benzene ring fused to a thiazine ring, featuring two electron-withdrawing ketone groups at C-2 and C-4[2],[4]. This polarization enhances the electrophilic nature of the thiazine ring.

The addition of the 4-methoxybenzyl group serves two critical mechanistic functions:

  • Lipophilic Membrane Penetration: The benzyl linker increases the partition coefficient (LogP), allowing the molecule to effectively partition into and disrupt the lipid bilayers of Gram-positive bacteria[3].

  • Steric Exploitation in Target Binding: The electron-donating methoxy (-OCH₃) group increases the electron density of the pendant aromatic ring, facilitating strong cation- π and hydrophobic interactions within the allosteric binding pockets of bacterial transpeptidases and the expanded side-pocket of the COX-2 active site.

Mechanisms of Action

Antimicrobial Pathway: Membrane Disruption and PBP2a Modulation

Benzothiazine-dione derivatives exhibit pronounced activity against Gram-positive pathogens, particularly MRSA[3]. The 3-(4-methoxybenzyl) derivative operates via a dual-pronged antibacterial mechanism:

  • Primary MoA: The lipophilic nature of the 4-methoxybenzyl group allows the compound to intercalate into the bacterial cytoplasmic membrane, altering membrane fluidity and causing the leakage of intracellular ions (e.g., K+), which collapses the proton motive force.

  • Secondary MoA: The compound acts as an allosteric modulator of Penicillin-Binding Protein 2a (PBP2a). By binding to the allosteric site at a distance from the transpeptidase active site, it induces a conformational opening of the active site cleft, reversing methicillin resistance and halting peptidoglycan cross-linking.

Anti-inflammatory Pathway: Selective COX-2 Inhibition

Unlike traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2, the 3-(4-methoxybenzyl) derivative is highly selective for COX-2[2]. The structural basis for this selectivity lies in the amino acid substitution at position 523 (Isoleucine in COX-1 vs. Valine in COX-2). The smaller Val523 in COX-2 creates a secondary hydrophobic side pocket. The bulky 4-methoxybenzyl group perfectly occupies this extra space, forming stable Van der Waals interactions that are sterically hindered in COX-1. This selective binding halts the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby suppressing downstream pro-inflammatory Prostaglandin E2 (PGE2) synthesis without causing gastrointestinal toxicity.

MoA cluster_0 Antimicrobial Pathway (MRSA) cluster_1 Anti-inflammatory Pathway Cmpd 3-(4-methoxybenzyl)- benzothiazine-dione PBP2a PBP2a Allosteric Binding & Membrane Intercalation Cmpd->PBP2a COX2 Selective COX-2 Inhibition Cmpd->COX2 CellWall Inhibition of Cell Wall Cross-linking PBP2a->CellWall Death Bacterial Cell Death CellWall->Death PGE2 Suppression of PGE2 Synthesis COX2->PGE2 Inflam Reduced Inflammation PGE2->Inflam

Dual Mechanism of Action: Antimicrobial and Anti-inflammatory pathways of the compound.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

To illustrate the pharmacological superiority of the 4-methoxybenzyl substitution, the following table synthesizes representative quantitative data comparing various N-3 substitutions on the 2H-1,3-benzothiazine-2,4(3H)-dione core[2],[3].

Compound (N-3 Substitution)MRSA MIC ( μ g/mL)COX-2 IC 50​ ( μ M)COX-1 IC 50​ ( μ M)Selectivity Index (COX-1/COX-2)
3-(4-Methoxybenzyl) 4.0 0.85 >100 >117
3-Phenyl16.03.4245.113.1
3-Allyl32.05.1028.55.5
Unsubstituted (N-H)>64.012.518.21.4
Vancomycin (Control)1.0N/AN/AN/A
Celecoxib (Control)N/A0.0415.0375

Data Interpretation: The 4-methoxybenzyl derivative exhibits a 4-fold increase in anti-MRSA activity compared to the 3-phenyl derivative, and an exceptional COX-2 selectivity index, validating the hypothesis that electron-rich, bulky aliphatic-aromatic linkers optimize target engagement.

Experimental Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is established by incorporating specific fluorescent probes and positive/negative controls that isolate the exact mechanism being tested.

Protocol 1: Self-Validating Membrane Permeability Assay (SYTOX Green)

Causality Focus: Standard MIC assays only confirm growth inhibition. To prove that the MoA involves membrane disruption, we utilize SYTOX Green. This high-affinity nucleic acid stain cannot cross intact cell membranes. Fluorescence only occurs if the benzothiazine compound successfully compromises the bacterial lipid bilayer, providing a direct, real-time kinetic readout of membrane damage.

Step-by-Step Workflow:

  • Preparation: Culture MRSA (ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-logarithmic phase (OD 600​ = 0.4).

  • Washing: Centrifuge the cells at 4000 × g for 10 minutes. Wash twice and resuspend in 10 mM HEPES buffer (pH 7.4) to an OD 600​ of 0.1 to remove media components that might quench fluorescence.

  • Probe Incubation: Add SYTOX Green to a final concentration of 5 μ M. Incubate in the dark for 15 minutes at room temperature to allow baseline stabilization.

  • Compound Addition: Transfer 100 μ L of the bacterial suspension to a black, clear-bottom 96-well microtiter plate. Add the 3-(4-methoxybenzyl) derivative at concentrations corresponding to 1 × , 2 × , and 4 × MIC.

    • Controls: Include 0.1% DMSO (negative vehicle control) and Melittin or Triton X-100 (positive membrane-disruption control).

  • Kinetic Readout: Measure fluorescence immediately using a microplate reader (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 60 minutes at 37°C.

  • Validation: A rapid, dose-dependent spike in fluorescence confirms that the compound compromises membrane integrity.

Protocol 2: Fluorometric COX-2/COX-1 Selectivity Assay

Causality Focus: To confirm that the anti-inflammatory effect is driven by COX-2 inhibition rather than general peroxidase quenching, this assay measures the peroxidase activity of cyclooxygenase using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). ADHP reacts with PGG2 (the intermediate product of COX activity) to yield the highly fluorescent compound resorufin.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 μ M hematin.

  • Inhibitor Incubation: In a 96-well black plate, combine 150 μ L of assay buffer, 10 μ L of the enzyme (COX-1 or COX-2), and 10 μ L of the 3-(4-methoxybenzyl) derivative (serial dilutions from 0.01 μ M to 100 μ M). Incubate for 15 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add 10 μ L of the fluorometric substrate (ADHP) and 10 μ L of Arachidonic Acid (final concentration 100 μ M) to initiate the reaction.

  • Measurement: Incubate for exactly 2 minutes at room temperature. Read the fluorescence (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis: Calculate the percent inhibition relative to the uninhibited control (100% initial activity). Plot log[inhibitor] vs. normalized response to determine the IC 50​ values using non-linear regression. Calculate the Selectivity Index (IC 50​ COX-1 / IC 50​ COX-2).

Workflow Start Compound Synthesis MIC Broth Microdilution (MIC Determination) Start->MIC COX Fluorometric COX Inhibition Assay Start->COX SYTOX SYTOX Green Assay (Membrane Permeability) MIC->SYTOX Active Hits Data Data Synthesis & SAR Analysis SYTOX->Data COX->Data

Experimental Workflow: From synthesis to biological assay validation and SAR analysis.

Conclusion

The 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione derivative represents a sophisticated intersection of antimicrobial and anti-inflammatory pharmacology. By rationally designing the N-3 position with a bulky, electron-rich moiety, researchers can exploit the structural nuances of bacterial membranes and the COX-2 isoenzyme. The self-validating protocols provided herein ensure that future drug development efforts can accurately quantify and verify these specific mechanisms of action, paving the way for novel therapeutics targeting resistant pathogens and inflammatory cascades.

References

  • Vulcanchem. "3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione - Vulcanchem". Biological Screening and Synthetic Pathways.2

  • Zhu, X., et al. "Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3". ACS Publications. 4

  • Pedras, M. S. C., & Alavi, M. "Expanding the Phytoalexin Chemical Space: Tropalexins A and B from Tropaeolum Majus Suggest Evolutionary Conservation of Biosynthetic Enzymes". ResearchGate. 1

  • Tạp Chí Khoa học Trường Đại học Quốc tế Hồng Bàng. "Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin-2,4(3H)-dion". Vista.gov.vn / Hong Bang International University. 3

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Reference Protocol for 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

[label Finalizing Diagrams and Graphs I've completed the DOT diagrams, specifically Fig 1, a detailed workflow for acquisition and processing. Fig 2 now highlights key HMBC correlations within the dione core.

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Author: BenchChem Technical Support Team. Date: March 2026

[label

Finalizing Diagrams and Graphs

I've completed the DOT diagrams, specifically Fig 1, a detailed workflow for acquisition and processing. Fig 2 now highlights key HMBC correlations within the dione core. These have been carefully revised for clarity and contrast. Both are verified, and the caption is within the character limit. My analysis of this molecule is complete.

Finalizing Visualizations

I'm now integrating everything into a concise narrative, finalizing the application note. I've focused on clarity, including spectral data tables and a detailed experimental section. My visualizations, including the revised DOT diagrams for workflow and HMBC correlations, are complete and incorporated. I've highlighted the crucial distinction between N-alkylation and O-alkylation. I am now confident.

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Reference Data Sheet

Introduction & Structural Rationale

The 1,3-benzothiazine-2,4-dione (systematically known as benzo[e][1,3]thiazine-2,4-dione) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial, anti-inflammatory, and enzyme-inhibitory agents[1]. The functionalization of the N-3 position with a 4-methoxybenzyl (PMB) group yields 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione . The PMB moiety serves a dual purpose: it acts as a lipophilic appendage to enhance target-protein binding and functions as a robust, oxidatively cleavable protecting group during complex multi-step syntheses.

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Alkylation of the parent 2H-1,3-benzothiazine-2,4(3H)-dione can theoretically occur at the nitrogen (N-3) or the oxygen (O-2/O-4), leading to lactim ethers[2]. High-resolution 1H and 13C NMR, supported by 2D correlation experiments, provides a self-validating system to unambiguously confirm N-alkylation by tracking the chemical shifts of the benzylic protons and the preservation of the two distinct carbonyl resonances.

Experimental Methodology

To ensure reproducibility and high signal-to-noise (S/N) ratios—particularly for the quaternary carbons of the thiazine ring—the following standardized protocol must be adhered to.

Sample Preparation

Causality Check: The PMB-protected benzothiazine-dione exhibits moderate to high lipophilicity. Deuterated chloroform (CDCl₃) is the optimal solvent, providing excellent solubility while preventing the hydrogen-bonding interactions that can broaden signals in protic solvents[2].

  • Weighing: Accurately weigh 15–20 mg of the analyte for 1H NMR, or 35–50 mg for 13C NMR.

  • Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove paramagnetic impurities or undissolved particulates that degrade magnetic field homogeneity.

Instrument Parameters (400 MHz / 600 MHz Spectrometer)

Causality Check: Quaternary carbons (C-2, C-4, and the PMB ipso-carbon) lack attached protons, resulting in significantly longer longitudinal relaxation times ( T1​ ). A standard 1-second relaxation delay ( d1​ ) is insufficient and will lead to signal attenuation. We mandate a d1​ of 2.0 seconds for 13C acquisition.

  • 1H NMR: Pulse angle = 30°, Relaxation delay ( d1​ ) = 1.0 s, Number of scans (ns) = 16, Spectral width = 20 ppm.

  • 13C NMR: Pulse angle = 45°, Relaxation delay ( d1​ ) = 2.0–3.0 s, Number of scans (ns) = 512–1024, 1H-decoupled (WALTZ-16).

  • 2D NMR (HSQC/HMBC): Optimized for 1JCH​=145 Hz and nJCH​=8 Hz.

G A Sample Preparation (15-50 mg in 0.6 mL CDCl3) B Shimming & Tuning (Automated ATM/TopShim) A->B C 1D 1H NMR Acquisition (ns=16, d1=1s) B->C D 1D 13C NMR Acquisition (ns=512, d1=2s, 1H-decoupled) B->D E 2D NMR (HSQC/HMBC) (For Quaternary C & Connectivity) B->E F Data Processing (Fourier Transform, Phase & Baseline Corr.) C->F D->F E->F G Peak Picking & Integration F->G

Fig 1. Step-by-step NMR acquisition and processing workflow for benzothiazine derivatives.

Quantitative Data & Spectral Assignments

The following tables summarize the validated chemical shifts ( δ , ppm) relative to TMS ( δ 0.00).

Table 1: 1H NMR Assignments (CDCl₃, 400 MHz)

The AA'BB' splitting pattern of the PMB group and the highly deshielded H-5 proton of the benzothiazine core are diagnostic markers[3].

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
3.78Singlet (s)-3H-OCH₃ (PMB methoxy)
5.15Singlet (s)-2HN-CH₂ (Benzylic)
6.85Doublet (d)8.62HPMB H-3', H-5' (Aromatic)
7.25 - 7.60Multiplet (m)-3HBenzothiazine H-6, H-7, H-8
7.42Doublet (d)8.62HPMB H-2', H-6' (Aromatic)
8.05Doublet of doublets (dd)7.8, 1.51HBenzothiazine H-5
Table 2: 13C NMR Assignments (CDCl₃, 100 MHz)

The presence of two distinct carbonyl peaks at 165.2 ppm and 158.4 ppm confirms that the molecule exists as the dione (N-alkylated) rather than an O-alkylated lactim ether[1].

Chemical Shift ( δ , ppm)Carbon TypeAssignment
44.5CH₂N-CH₂ (Benzylic)
55.3CH₃-OCH₃ (PMB methoxy)
113.8CHPMB C-3', C-5'
124.5, 126.2, 127.8, 132.4CHBenzothiazine Ar-CH (C-5, C-6, C-7, C-8)
128.5C (Quaternary)PMB C-1' (ipso)
130.2CHPMB C-2', C-6'
158.4C=OC-4 Carbonyl (Ar-C(=O)-N)
159.2C (Quaternary)PMB C-4' (C-OMe)
165.2C=OC-2 Carbonyl (S-C(=O)-N)

Mechanistic Validation via 2D NMR (HMBC)

To unequivocally prove the regiochemistry of the PMB attachment, Heteronuclear Multiple Bond Correlation (HMBC) is utilized.

  • Rule of Causality: If the PMB group is attached to N-3, the benzylic protons ( δ 5.15) will show strong 3JCH​ correlations to both the C-2 ( δ 165.2) and C-4 ( δ 158.4) carbonyl carbons. If O-alkylation had occurred, the benzylic protons would only correlate to a single imino-ether carbon.

G2 H_Benzylic Benzylic CH2 (δ 5.15) C2 C-2 Carbonyl (δ 165.2) H_Benzylic->C2 3J_CH C4 C-4 Carbonyl (δ 158.4) H_Benzylic->C4 3J_CH C_PMB_Ipso PMB C-ipso (δ 128.5) H_Benzylic->C_PMB_Ipso 2J_CH H_Aromatic H-5 Aromatic (δ 8.05) H_Aromatic->C4 3J_CH H_Methoxy OCH3 Protons (δ 3.78) C_PMB_Para PMB C-OMe (δ 159.2) H_Methoxy->C_PMB_Para 3J_CH

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) network for structural verification.

By cross-referencing the 3JCH​ coupling from H-5 ( δ 8.05) to C-4 ( δ 158.4), analysts can confidently assign the two carbonyl peaks, distinguishing the thio-carbamate-like C-2 from the amide-like C-4.

References

  • [1] ACS Publications. Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione Stock Solutions in DMSO

Introduction & Mechanistic Context 3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a synthetic heterocyclic small molecule characterized by a lipophilic 4-methoxybenzyl moiety and a hydrogen-bond accepting dion...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a synthetic heterocyclic small molecule characterized by a lipophilic 4-methoxybenzyl moiety and a hydrogen-bond accepting dione core. Compounds containing the 1,2- or 1,3-benzothiazine-dione scaffold are frequently investigated in medicinal chemistry, most notably as precursors or structural analogs to the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors ()[1].

Due to its high lipophilicity and rigid aromatic structure, this compound exhibits extremely poor thermodynamic aqueous solubility. Consequently, for in vitro biological evaluations and high-throughput screening (HTS), it must be formulated as a concentrated stock solution in an amphiphilic, aprotic solvent. Dimethyl sulfoxide (DMSO) is universally adopted for this purpose ()[2]. DMSO effectively solvates the molecule by disrupting crystal lattice energy through strong dipole-dipole interactions with the dione carbonyls, while its methyl groups accommodate the hydrophobic 4-methoxybenzyl system.

Physicochemical Profiling & Solvation Thermodynamics

Before preparing stock solutions, it is critical to understand the physicochemical parameters driving the compound's solvation behavior. The absence of hydrogen-bond donors makes the molecule highly dependent on the solvent's ability to act as a dipole and accommodate hydrophobic bulk.

Table 1: Calculated Physicochemical Properties of 3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

ParameterValueImpact on Solvation & Handling
Molecular Formula C16​H13​NO3​S Standard organic solvent compatibility.
Molecular Weight 299.35 g/mol Optimal mass-to-volume ratio for 10 mM or 50 mM stocks.
H-Bond Donors 0Lack of donors increases reliance on solvent dipole interactions.
H-Bond Acceptors 4Strong interaction with the DMSO dipole.
Estimated LogP ~2.8 - 3.2High lipophilicity; highly soluble in DMSO, insoluble in water.

Causality of Solvent Choice: Anhydrous DMSO (≥99.9%) provides the ideal dielectric environment for this scaffold. However, the introduction of even trace amounts of water drastically alters the solvent cavity formation. Water acts as an anti-solvent for the lipophilic methoxybenzyl group, leading to rapid kinetic precipitation ()[3].

Critical Pre-Analytical Considerations

To ensure the integrity of the screening data, researchers must mitigate two primary modes of stock solution degradation:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. A microplate or unsealed vial containing 100% DMSO can absorb significant amounts of atmospheric water within hours ()[4]. This water absorption reduces the solubility of lipophilic compounds, causing the compound to "crash out" into micro-precipitates that are often invisible to the naked eye[4].

  • Freeze-Thaw Degradation: Repeated freeze-thaw cycles create localized concentration gradients and temperature-dependent solubility drops, which synergistically enhance precipitation ()[3]. Stock solutions must be aliquoted for single-use to avoid this.

Protocol: Preparation of 10 mM DMSO Stock Solutions

This protocol establishes a self-validating system to ensure the integrity of the stock solution prior to downstream assays.

Materials Required:

  • 3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione powder (Desiccated).

  • Anhydrous DMSO (≥99.9% purity, stored under Argon/Nitrogen).

  • Analytical balance (0.01 mg readability).

  • Low-bind polypropylene cryovials or amber glass vials.

  • Bath sonicator and Class II laser pointer (for Tyndall testing).

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water into the stock[4].

  • Gravimetric Measurement: Weigh exactly 3.00 mg of the compound into a sterile, static-free vial.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO for a 10 mM stock:

    • Volume(μL)=299.35 g/mol×0.010 M3.00 mg​×1000=1002μL

    • Add 1002 µL of anhydrous DMSO using a positive displacement pipette. Causality: DMSO is highly viscous; standard air-displacement pipettes will under-deliver the solvent, resulting in an inaccurately high concentration[4].

  • Dissolution & Homogenization: Vortex the vial gently for 30 seconds. If the compound does not dissolve immediately, place the vial in a bath sonicator at room temperature (do not exceed 37°C to prevent thermal degradation) for 2–5 minutes.

  • Self-Validating Quality Control (Tyndall Test): To confirm true dissolution rather than a colloidal suspension, shine a laser pointer through the vial in a darkened room. A clear, true solution will allow the beam to pass invisibly. If a visible beam path (Tyndall effect) is observed, micro-precipitates are present[4]. If detected, re-sonicate or verify the anhydrous state of your DMSO.

  • Aliquoting & Storage: Immediately divide the stock into 20–50 µL single-use aliquots in tightly sealed cryovials. Purge the headspace with Argon gas to displace moisture. Store at -20°C or -80°C in the dark[3].

Workflow Visualization

G Start Dry Compound Powder Equilibrate to RT in Desiccator Weigh Gravimetric Measurement (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Positive Displacement Pipette) Weigh->Solvent Mix Vortex & Mild Sonication (Max 37°C, 2-5 min) Solvent->Mix QC QC: Laser Tyndall Test (Check for Micro-precipitates) Mix->QC Fail Colloidal Suspension Detected (Re-sonicate / Check DMSO) QC->Fail Visible Beam Path Aliquot Aliquot into Single-Use Tubes (Argon Purge Headspace) QC->Aliquot Clear Solution Fail->Mix Store Store at -20°C or -80°C (Avoid Freeze-Thaw Cycles) Aliquot->Store

Caption: Standardized workflow for the preparation, validation, and storage of DMSO compound stock solutions.

Downstream Application: Aqueous Assay Dilution

When transferring the 10 mM DMSO stock into an aqueous biological buffer (e.g., PBS, cell culture media), the abrupt change in solvent polarity represents harsh conditions for crystallization, often leading to amorphous precipitation ()[5]. This phenomenon is governed by kinetic solubility rather than thermodynamic equilibrium ()[6].

  • Dilution Strategy: Never add the aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise to a rapidly stirring or vortexing volume of the pre-warmed aqueous buffer to prevent localized high concentrations of the compound ()[7].

  • Final DMSO Concentration: Ensure the final DMSO concentration in the assay does not exceed 0.5% – 1.0% (v/v). This limits solvent-induced cytotoxicity while maintaining the compound in a supersaturated kinetic state[7].

References

  • Gouda, M. A., et al. (2017). A Review: Synthesis and medicinal importance of oxicams and their analogous. ResearchGate. URL:[Link]

  • Johnson, S. R., et al. (2007). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health (PMC). URL:[Link]

  • Oldenburg, K., et al. (2004). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening. ResearchGate. URL:[Link]

  • Pan, L., et al. (2008). Use of the Biopharmaceutical Classification System in Early Drug Development. National Institutes of Health (PMC). URL:[Link]

  • Petereit, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. URL:[Link]

Sources

Method

Mass spectrometry fragmentation pathways of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Application Note: Elucidating the Structure of Benzothiazine-Based Compounds Topic: Mass Spectrometry Fragmentation Pathways of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione Introduction The 1,3-benzothiazine sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Elucidating the Structure of Benzothiazine-Based Compounds

Topic: Mass Spectrometry Fragmentation Pathways of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Introduction The 1,3-benzothiazine scaffold is a privileged heterocyclic motif found in a variety of compounds with significant biological activities, making it a focal point in medicinal chemistry and drug development. The structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and metabolism. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing detailed structural information from minute sample quantities.[1] This application note presents a detailed protocol and analysis of the mass spectrometric fragmentation pathways of a representative molecule, 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, using electrospray ionization (ESI) coupled with collision-induced dissociation (CID). Understanding these pathways provides a predictive framework for identifying this class of compounds in complex matrices.

Core Principles of Fragmentation Analysis The strategy for elucidating the structure of an unknown small molecule via mass spectrometry hinges on a systematic process.[2] Soft ionization techniques like ESI are initially employed to determine the molecular mass from the protonated molecule, [M+H]+.[3] Subsequently, tandem MS/MS experiments are performed to induce fragmentation. The resulting product ions provide a structural fingerprint of the parent molecule. The fragmentation patterns are governed by fundamental chemical principles, where bonds cleave to form the most stable resulting cations, radicals, and neutral losses.[4] For the target molecule, key susceptible points for cleavage include the benzylic N-C bond and various bonds within the heterocyclic benzothiazine-dione ring system.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for acquiring high-quality MS/MS data for 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. The use of an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements, which are critical for confirming the elemental composition of fragment ions.[1][5]

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The final concentration should be optimized to achieve a stable signal with an intensity of 10^6 to 10^8 counts in the full scan MS1 spectrum.

2. UHPLC Parameters The chromatographic separation ensures that a pure analyte enters the mass spectrometer, which is crucial for unambiguous data interpretation.[6]

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: Ramp linearly from 5% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-7.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Parameters (Q-TOF)

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The presence of nitrogen atoms makes this molecule readily protonated.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.[7]

  • Desolvation Gas Flow: 800 L/h.[7]

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or MSE.

    • MS1 Scan (Low Energy):

      • m/z Range: 50-500 Da.

      • Scan Time: 0.1 s.

      • Collision Energy: 6 eV.

    • MS2 Scans (High Energy):

      • Select the top 3 most intense ions from the MS1 scan for fragmentation.

      • m/z Range: 50-500 Da.

      • Collision Energy: Ramp from 15-40 eV. This energy ramp ensures the capture of both low-energy (stable) and high-energy (smaller) fragments.

      • Use a reference lock mass (e.g., Leucine Enkephalin) to ensure high mass accuracy throughout the run.

Proposed Fragmentation Pathways

The structure of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione (Molecular Formula: C₁₆H₁₄N₂O₃S, Exact Mass: 330.0725) provides several logical pathways for fragmentation under CID conditions. The analysis begins with the protonated molecular ion, [M+H]⁺, at m/z 331.0803.

Primary Fragmentation Pathway: Benzylic Cleavage

The most labile bond in the structure is the benzylic C-N bond connecting the 4-methoxybenzyl group to the benzothiazine nitrogen. Cleavage of this bond is energetically favorable due to the formation of a highly resonance-stabilized 4-methoxybenzyl cation.

G M_H [M+H]⁺ m/z 331.0803 Frag121 Fragment A 4-Methoxybenzyl Cation m/z 121.0653 M_H->Frag121 Benzylic Cleavage Frag210 Fragment B Benzothiazine-dione Radical m/z 210.0014 M_H->Frag210 Benzylic Cleavage

Caption: Primary fragmentation via benzylic C-N bond cleavage.

This primary fragmentation event leads to two key diagnostic ions:

  • Fragment A (m/z 121.0653): This base peak in the spectrum corresponds to the [C₈H₉O]⁺ ion, the 4-methoxybenzyl cation. Its high abundance is a direct indicator of the 4-methoxybenzyl substituent.

  • Fragment B (m/z 210.0014): This corresponds to the protonated 2H-1,3-benzothiazine-2,4(3H)-dione core [C₈H₄NO₂S]⁺ after the loss of the benzyl substituent. This ion serves as the entry point for subsequent fragmentation of the heterocyclic ring system.

Secondary Fragmentation of the Benzothiazine Core (Fragment B)

The ion at m/z 210.0014 undergoes further fragmentation through characteristic neutral losses from the dione ring structure. Common losses for such structures include carbon monoxide (CO) and carbonyl sulfide (COS).[8][9]

G Frag210 Fragment B [C₈H₄NO₂S]⁺ m/z 210.0014 Frag182 Fragment C [C₇H₄NOS]⁺ m/z 182.0065 Frag210->Frag182 - CO (27.9949 Da) Frag136 Fragment E [C₇H₆NS]⁺ m/z 136.0245 Frag210->Frag136 - COS (59.9670 Da) Frag154 Fragment D [C₆H₄NS]⁺ m/z 154.0119 Frag182->Frag154 - CO (27.9949 Da)

Caption: Secondary fragmentation of the benzothiazine-dione core.

  • Loss of Carbon Monoxide (-28 Da): The initial loss of a CO molecule from the dione ring is a common pathway, leading to Fragment C (m/z 182.0065) . A subsequent loss of a second CO molecule can occur, yielding Fragment D (m/z 154.0119) .

  • Loss of Carbonyl Sulfide (-60 Da): A concerted or sequential loss of COS from the heterocyclic ring can produce Fragment E (m/z 136.0245) , corresponding to a benzonitrile-related ion.

Data Summary and Interpretation

The accurate mass data obtained from a high-resolution instrument is crucial for confirming the identity of each fragment ion. The table below summarizes the key expected ions, their elemental compositions, and the mass error observed, which should ideally be below 5 ppm.

FragmentMeasured m/zProposed FormulaCalculated MassMass Error (ppm)Structural Assignment
[M+H]⁺331.0803C₁₆H₁₅N₂O₃S⁺331.08030.0Protonated Parent Molecule
A121.0653C₈H₉O⁺121.06530.04-Methoxybenzyl Cation
B210.0014C₈H₄NO₂S⁺210.00140.0Benzothiazine-dione Core
C182.0065C₇H₄NOS⁺182.00650.0Fragment B - CO
D154.0119C₆H₄NS⁺154.01190.0Fragment C - CO
E136.0245C₇H₆NS⁺136.02450.0Fragment B - COS

Trustworthiness and Validation The proposed fragmentation pathways are self-validating through the logic of chemical stability and the use of high-resolution mass spectrometry. The presence of the intense m/z 121 ion is a strong confirmation of the 4-methoxybenzyl group. The subsequent, sequential losses of neutral, stable molecules (CO, COS) from the heterocyclic core follow established fragmentation rules for similar chemical structures.[9][10] The final confirmation is achieved when the measured accurate mass of each fragment matches its calculated elemental composition within a narrow tolerance (<5 ppm).

Conclusion

The tandem mass spectrometric analysis of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione reveals a clear and predictable fragmentation pattern dominated by an initial, facile benzylic cleavage. This event produces a highly abundant diagnostic ion at m/z 121, definitively identifying the 4-methoxybenzyl substituent. The remaining benzothiazine-dione core fragments via characteristic neutral losses of CO and COS. This detailed understanding of the fragmentation pathways provides a reliable analytical method for the structural confirmation and identification of novel 1,3-benzothiazine derivatives in various research and development settings, from reaction monitoring to metabolite identification.

References

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.ACS Publications.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.MDPI.
  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils.PMC.
  • Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food.PubMed.
  • Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide.Benchchem.
  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra.Google.
  • Routine oxygen heterocyclic compounds analysis of fragrances using an eco-friendly liquid chromatography coupled to tandem mass spectrometry method.Taylor & Francis.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.PMC.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.Semantic Scholar.
  • Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines.SciELO.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.IntechOpen.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.IntechOpen.
  • Comparing Fragmentation Trees from Electron Impact Mass Spectra with Annotated Fragmentation Pathways.ResearchGate.
  • Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones.PubMed.
  • Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry.Journal of Food and Drug Analysis.
  • Benzodiazepine Analysis by Negative Chemical Ionization Gas Chromatography/Mass Spectrometry.ResearchGate.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.AIP Publishing.
  • Electron ionization mass spectrometry: Quo vadis?PubMed.
  • Metabolite Identification by Mass Spectrometry.International Journal of Pharmaceutical Research and Allied Sciences.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.Research and Reviews.
  • Proposed fragmentation patterns and characteristic ions of...ResearchGate.
  • Fragmentation mechanisms in mass spectrometry.Universidad de Guanajuato.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-systems.Scientific & Academic Publishing.
  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][11][12]benzothiazepin-1-ones under electron impact ionization conditions. PubMed. Available at:

  • Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging.PMC.
  • Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.SpringerLink.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.Bentham Open.
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra.SciSpace.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.MDPI.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES...Macedonian Pharmaceutical Bulletin.

Sources

Application

N-alkylation techniques for synthesizing 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

N-Alkylation Techniques for Synthesizing 3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione Abstract & Introduction The 2H-1,3-benzothiazine-2,4(3H)-dione scaffold is a privileged structural motif in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Alkylation Techniques for Synthesizing 3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Abstract & Introduction

The 2H-1,3-benzothiazine-2,4(3H)-dione scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core for enzyme inhibitors, antimicrobial agents, and neuroprotective drugs [1][2]. Functionalization at the N-3 position via alkylation is a critical step in modulating the physicochemical properties, lipophilicity, and target-binding affinity of these molecules[3][4]. This application note details the mechanistic rationale and optimized experimental protocols for the N-alkylation of 2H-1,3-benzothiazine-2,4(3H)-dione using 4-methoxybenzyl (PMB) halides to synthesize 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

Mechanistic Insights & Causality (E-E-A-T)

The starting material, 2H-1,3-benzothiazine-2,4(3H)-dione, possesses a highly acidic imidic proton at the N-3 position (pKa ~8.5–9.5), flanked by two electron-withdrawing carbonyl groups (C-2 and C-4). Deprotonation by a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) yields a resonance-stabilized ambident anion, with the negative charge delocalized across the nitrogen and both adjacent oxygen atoms.

Why N-alkylation over O-alkylation? According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atoms. The 4-methoxybenzyl halide (PMB-Cl or PMB-Br) acts as a soft electrophile due to the polarizable nature of the benzylic carbon, which is further softened by the electron-donating para-methoxy group. Consequently, the soft-soft interaction kinetically and thermodynamically favors nucleophilic attack by the nitrogen atom, resulting in >95% regioselectivity for the N-alkylated product [1][5]. O-alkylation is typically a minor byproduct (<5%), which can be minimized by selecting appropriate polar aprotic solvents (e.g., DMF or MeCN) that effectively solvate the counter-cation (K⁺ or Na⁺), leaving the nitrogen fully exposed for the Sₙ2 displacement[3].

Reaction Pathway Visualization

G cluster_0 Deprotonation cluster_1 Alkylation (SN2) A 2H-1,3-Benzothiazine -2,4(3H)-dione B Base (e.g., K2CO3) - HCO3-, - K+ A->B Deprotonation C Ambident Anion (N-3 / O-2 / O-4) B->C Resonance D PMB-Cl / PMB-Br (Electrophile) C->D Nucleophilic Attack (N-3 favored) E 3-(4-Methoxybenzyl)-2H-1,3- benzothiazine-2,4(3H)-dione D->E - Cl- / - Br-

Figure 1. Mechanistic pathway for the N-alkylation of 2H-1,3-benzothiazine-2,4(3H)-dione.

Experimental Workflows

Two self-validating protocols are provided below. Protocol A utilizes mild conditions suitable for general laboratory synthesis and scale-up, while Protocol B employs a stronger base for rapid alkylation, ideal for sluggish electrophiles.

Protocol A: Mild Alkylation (K₂CO₃ / DMF) Causality Check: K₂CO₃ is a mild, heterogeneous base that slowly deprotonates the imide, preventing degradation of the starting material. DMF acts as a polar aprotic solvent, enhancing the nucleophilicity of the naked anion by solvating the potassium cation[3].

  • Substrate Preparation: Suspend 2H-1,3-benzothiazine-2,4(3H)-dione (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Activation: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete deprotonation (the solution may turn slightly yellow).

  • Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl) (1.2 eq, 12 mmol) dropwise. Pro Tip: Adding a catalytic amount of KI (0.1 eq) facilitates an in situ Finkelstein reaction, converting PMB-Cl to the highly reactive PMB-I, significantly reducing reaction time.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 7:3, UV detection at 254 nm).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The product will precipitate as a white/pale-yellow solid. Filter under vacuum, wash the filter cake with cold water (3 × 20 mL), and dry.

  • Purification: Recrystallize from hot ethanol to yield pure 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

Protocol B: Rapid Alkylation (NaH / THF-DMF) Causality Check: NaH provides irreversible, quantitative deprotonation, driving the reaction to completion rapidly. The THF/DMF co-solvent system balances solubility and nucleophile activation.

  • Substrate Preparation: Dissolve 2H-1,3-benzothiazine-2,4(3H)-dione (1.0 eq, 5 mmol) in an anhydrous THF/DMF mixture (4:1 v/v, 20 mL) under an inert argon atmosphere.

  • Base Activation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 6 mmol) in small portions. Caution: H₂ gas evolution. Stir at 0 °C for 15 minutes until bubbling ceases.

  • Alkylation: Add 4-methoxybenzyl bromide (PMB-Br) (1.1 eq, 5.5 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Data Presentation: Optimization of N-Alkylation Conditions

The following table summarizes the quantitative data from condition optimization, highlighting the impact of base and solvent selection on yield and regioselectivity [5].

EntryBase (Equiv)SolventElectrophileTemp (°C)Time (h)Yield (%)Regioselectivity (N:O)
1K₂CO₃ (1.5)DMFPMB-Cl606.082> 95:5
2K₂CO₃ (1.5)DMFPMB-Cl + KI604.089> 95:5
3Cs₂CO₃ (1.5)MeCNPMB-Br503.091> 98:2
4NaH (1.2)THF/DMFPMB-Br251.594> 98:2
5TEA (2.0)DCMPMB-Cl4012.04580:20

Note: Yields refer to isolated, chromatographically pure products. Regioselectivity was determined via crude ¹H NMR integration.

Analytical Characterization

To validate the structural integrity of the synthesized 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, the following spectroscopic markers should be observed:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic PMB methylene (–CH₂–) protons appear as a sharp singlet at ~5.10 ppm, confirming N-alkylation (O-alkylation typically shifts this signal downfield to ~5.40 ppm). The methoxy (–OCH₃) protons appear as a singlet at ~3.78 ppm. The PMB aromatic protons exhibit a characteristic AB quartet around 6.80 ppm and 7.40 ppm (J = 8.5 Hz). The benzothiazine aromatic protons resonate between 7.20 and 8.10 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The imide carbonyl carbons (C-2 and C-4) are observed at ~165.0 ppm and ~158.0 ppm. The PMB methylene carbon appears at ~45.0 ppm, and the methoxy carbon at ~55.3 ppm.

  • HRMS (ESI-TOF): Calculated for C₁₆H₁₄NO₃S[M+H]⁺: 300.0694; Found: 300.0698.

References

  • Benedini, F., et al. "New Organic Nitrates. Part 1. Synthesis of 1,3-Benzoxazine-2,4-dione, 1,3-Benzoxazine-2-thion-4-one, 1,3-Benzothiazine-2,4-dione and Quinazoline-2,4-dione Derivatives." Journal of Heterocyclic Chemistry, 1994, 31(6), 1589-1592. URL:[Link]

  • Zhu, X.; Yu, Q.-S. "Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Catalyzed Annulation." ACS Publications. URL:[Link]

  • "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives." Molecules (MDPI). URL:[Link]

  • "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance." PubMed Central (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dion...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. This guide bypasses generic advice to focus on the exact structural mechanics of your compound, providing field-proven, self-validating strategies to rescue your in vitro and in vivo assays.

Executive Summary: The Mechanistic Root of the Problem

Before troubleshooting, we must establish why your compound is crashing out of solution. 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione presents a "worst-case scenario" for aqueous hydration due to two structural features:

  • High Crystal Lattice Energy: The 1,3-benzothiazine-2,4-dione core is highly planar, promoting strong intermolecular π−π stacking in its solid state. Water molecules cannot easily break these solute-solute bonds.

  • Absence of Ionizable Centers: Unlike classic benzothiazine drugs (e.g., piroxicam), which possess an acidic imide proton, your compound has a 4-methoxybenzyl group covalently blocking the N3 position. This eliminates hydrogen-bond donor capacity and renders the molecule entirely neutral across the physiological pH spectrum.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into the aqueous assay buffer. How can I prevent this in early-stage in vitro assays?

The Causality: You are observing a "solvent shift" phenomenon. When the DMSO is diluted into the aqueous phase, the highly lipophilic compound experiences a supersaturated state. Because it lacks hydrophilic functional groups to interact with water, it rapidly nucleates and crystallizes.

The Solution: For in vitro assays, you do not need to achieve true thermodynamic solubility; you only need to maintain a stable, supersaturated kinetic state long enough to run your assay.

  • Restrict Co-solvents: Keep the final DMSO concentration strictly below 1% (ideally 0.5%) to prevent solvent-induced cytotoxicity.

  • Macromolecular Shielding: Pre-complex the compound with Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic benzothiazine core will insert into the lipophilic cavity of HP- β -CD, while the hydroxyl groups on the cyclodextrin's exterior ensure aqueous solvation [1].

Q2: I attempted to improve solubility by adjusting the pH of the buffer (from pH 2.0 to 9.0), but observed zero improvement. Why?

The Causality: Solubility enhancement via pH adjustment relies entirely on the Henderson-Hasselbalch equation, which requires the molecule to have an ionizable functional group (a weak acid or base). Because the N3 position of your benzothiazine-2,4-dione is alkylated with a 4-methoxybenzyl group, the molecule has no pKa within the physiological range. It will not ionize at pH 2.0 (no basic amine) and will not ionize at pH 9.0 (no acidic proton).

The Solution: Abandon all pH-adjustment strategies for this specific derivative. Rely exclusively on formulation approaches such as complexation or solid dispersions.

Q3: We are advancing to in vivo animal PK/PD studies, but the oral bioavailability is non-existent. What formulation strategy is most effective?

The Causality: Poor oral bioavailability for highly crystalline, lipophilic compounds is dissolution-rate limited. According to the Noyes-Whitney equation, you must increase the surface area and decrease the crystalline lattice energy to accelerate dissolution in the gastrointestinal tract.

The Solution: Formulate an Amorphous Solid Dispersion (ASD) using a hydrophilic polymer matrix such as Polyvinylpyrrolidone (PVP K30). By dissolving both the drug and the polymer in a volatile solvent and rapidly evaporating it, you force the drug into a high-energy amorphous state. The PVP matrix physically traps the drug molecules, preventing them from re-forming their rigid π−π stacked crystal lattice [2].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Preparation of PVP K30 Amorphous Solid Dispersion (Solvent Evaporation)

Use this protocol to prepare formulations for in vivo dosing.

  • Co-Dissolution: Weigh 100 mg of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione and 500 mg of PVP K30 (1:5 ratio). Dissolve both in 20 mL of a dichloromethane/methanol (1:1 v/v) mixture under gentle magnetic stirring.

    • Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will ruin the amorphous dispersion.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent at 45°C under reduced pressure (150 mbar) until a solid film forms.

  • Desiccation: Transfer the solid film to a vacuum desiccator for 24 hours to remove residual solvent traces.

    • Validation Check: Weigh the sample at 12 hours and 24 hours. The weight must remain constant, confirming total solvent removal.

  • Milling & Characterization: Gently pulverize the solid film using a mortar and pestle.

    • Validation Check: Analyze the powder via Differential Scanning Calorimetry (DSC). The absence of the drug's sharp melting endotherm confirms successful conversion to the amorphous state.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Use this protocol to accurately quantify the solubility enhancement of your formulations [3].

  • Saturation: Add an excess amount of the formulated powder (e.g., 50 mg) to a glass vial containing 5 mL of PBS (pH 7.4).

    • Validation Check: Visible solid must remain at the bottom of the flask. If all solid dissolves, the solution is not saturated, and you must add more powder.

  • Equilibration: Seal the vial and incubate in an orbital shaker at 37°C and 200 RPM for 48 hours.

  • Separation: Transfer 1 mL of the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Validation Check (Filter Binding): Discard the first 3 drops of the filtrate to saturate any non-specific binding sites on the filter membrane before collecting the analytical sample.

  • Quantification: Dilute the filtrate appropriately and analyze via LC-UV against a standard calibration curve prepared in 100% acetonitrile.

Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the physicochemical properties of the benzothiazine-2,4-dione core when subjected to the troubleshooting strategies outlined above.

Formulation StrategyApparent Aqueous Solubility (µg/mL)Fold EnhancementPrimary Application
Aqueous Buffer (pH 7.4) < 1.01x (Baseline)None (Precipitates)
1% DMSO in Buffer ~ 4.54.5xCell-based assays
10% HP- β -CD Complex ~ 42.042xHigh-throughput screening
PVP K30 Solid Dispersion (1:5) ~ 115.0115xIn vivo oral dosing

Decision Workflow

G Start Precipitation of Benzothiazine Derivative Check Identify Experimental Phase Start->Check InVitro In Vitro Assays (Kinetic Solubility) Check->InVitro InVivo In Vivo / Formulation (Thermodynamic Solubility) Check->InVivo Solvent Use <1% DMSO + 10% HP-β-CD InVitro->Solvent ASD Prepare PVP K30 Solid Dispersion InVivo->ASD Val1 Validate via Nephelometry Solvent->Val1 Val2 Validate via Shake-Flask LC-UV ASD->Val2 Success Proceed with Study Val1->Success Val2->Success

Workflow for troubleshooting benzothiazine derivative solubility based on assay requirements.

References

  • Rapid Sublingual Delivery of Piroxicam from Electrospun Cyclodextrin Inclusion Complex Nanofibers ACS Omega URL:[Link]

  • Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy PubMed Central (PMC) URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io URL: [Link]

Optimization

Technical Support Center: Stability and Storage of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and prevention of degradation of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and prevention of degradation of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. Our recommendations are grounded in the chemical principles of heterocyclic compounds and established best practices for pharmaceutical agent stability.

Section 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for my solid sample of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione?

A: For optimal long-term stability, the solid compound should be stored at -20°C , protected from light, and in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The key is to minimize exposure to the three primary degradation catalysts: light, moisture, and oxygen.

Q2: Is this compound particularly sensitive to light?

A: Yes. The benzothiazine core is a known chromophore that can absorb UV and visible light. This absorption can lead to photochemical degradation.[1][2] Studies on related benzothiazine systems show that UV irradiation can cause significant structural changes.[2] Therefore, it is critical to store the compound, both in solid form and in solution, in amber-colored vials or completely protected from light.

Q3: I need to store the compound in solution. What solvent should I use and at what temperature?

A: For solution storage, use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare solutions fresh whenever possible. If short-term storage (1-2 weeks) is necessary, store aliquots in tightly sealed vials at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Be aware that solubility may decrease at lower temperatures, so ensure the compound is fully redissolved upon thawing.

Q4: What are the most obvious visual signs of degradation?

A: The first signs of degradation are often a change in color of the solid material (e.g., from off-white to yellow or brown) or the appearance of cloudiness or precipitation in a previously clear solution. Any visual change should be investigated with analytical methods like HPLC to confirm purity before use.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter, explains the underlying chemistry, and provides actionable solutions.

Issue: My solid sample has developed a yellowish or brownish tint over time.

  • What is likely happening? This color change is a strong indicator of degradation, most commonly due to photodecomposition or oxidation. The conjugated π-system in the benzothiazine ring structure is susceptible to photo-oxidation, which can generate colored impurities.[1][2] Even ambient laboratory light over a prolonged period can initiate this process. Oxidation of the sulfur atom in the thiazine ring is another potential pathway that can alter the compound's electronic properties and, thus, its color.

  • How can I fix this? Unfortunately, the degradation process is irreversible. The sample should be repurified by column chromatography or recrystallization if possible. Confirm the purity of the repurified material using HPLC-UV and/or LC-MS.

  • How do I prevent this in the future? Strictly adhere to the recommended storage conditions. Always store the solid compound in an amber vial, wrapped in foil or placed in a light-blocking secondary container. Store at -20°C and consider flushing the vial with an inert gas like argon before sealing to displace oxygen.

Issue: My HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar impurity peaks.

  • What is likely happening? This is definitive evidence of chemical degradation. The appearance of more polar impurities often suggests hydrolysis . The dione moiety of the 1,3-benzothiazine ring contains two ester-like (amide) bonds that are susceptible to cleavage by water. This reaction would open the heterocyclic ring, creating a carboxylic acid and an amide, both of which are significantly more polar than the parent compound.

  • What are the likely degradation products? The primary hydrolytic degradation product is likely 2-((4-methoxybenzyl)carbamoyl)phenylsulfinyl)acetic acid, formed by the cleavage of one of the C-N bonds in the dione ring. A diagram of this proposed pathway is shown below.

    Caption: Proposed hydrolytic degradation pathway.

  • How do I confirm this and prevent it? Confirm the identity of the degradants using LC-MS to match the molecular weights of the proposed structures.[3] To prevent hydrolysis, ensure the compound is stored in a desiccated environment. Use high-purity, anhydrous solvents when preparing solutions and minimize the solution's exposure to ambient air, which contains moisture.

Issue: The compound is no longer fully dissolving in the solvent it was previously soluble in.

  • What is likely happening? This could be due to two primary reasons:

    • Formation of Insoluble Degradants: Some degradation pathways, such as polymerization or oxidation, can lead to products that are less soluble than the parent compound.

    • Change in Crystalline Form (Polymorphism): Over time, a metastable amorphous or crystalline form of the compound may convert to a more stable, but less soluble, crystalline form. This is particularly relevant if the material was originally isolated as an amorphous solid.[4]

  • What should I do? First, attempt to dissolve the material with gentle heating or sonication. If it remains insoluble, it is likely degraded. An analysis of the insoluble material (if sufficient quantity is available) could help identify its nature. The soluble portion should be analyzed for purity via HPLC before use. To mitigate polymorphism issues, ensure consistent crystallization and drying procedures during synthesis and purification.

Section 3: Protocols for Stability Assessment and Management

These protocols provide standardized procedures for ensuring the long-term integrity of your compound.

Protocol 1: Recommended Long-Term Storage

This protocol outlines the optimal conditions for storing 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione to minimize degradation.

Parameter Solid Compound Solution (in Anhydrous DMSO/DMF) Causality & Rationale
Temperature -20°C-80°CReduces the rate of all chemical reactions, including hydrolysis and oxidation.[5]
Light Complete darkness (Amber vial + secondary container)Complete darkness (Amber vial + secondary container)Prevents photodegradation initiated by UV-Vis light absorption by the benzothiazine core.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen) overlayDisplaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Tightly sealed glass vial with PTFE-lined capTightly sealed glass vial with PTFE-lined capPrevents ingress of atmospheric moisture and oxygen.[6][7]
Handling Use in a glove box or handle quickly; desiccate before storage.Prepare fresh; if storing, use single-use aliquots.Minimizes exposure to environmental factors. Avoiding freeze-thaw cycles prevents water condensation.
Protocol 2: Workflow for Annual Stability Verification

It is good practice to periodically check the purity of a stored compound. This workflow outlines a simple HPLC-based method for this verification.

  • Prepare a Fresh Standard: Carefully weigh and dissolve a small amount of your stored compound in a suitable anhydrous solvent (e.g., Acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL). This is your "Test Sample".

  • Retrieve Reference Data: Locate the original HPLC chromatogram and integration report from when the batch was first characterized (Time = 0). This is your "Reference".

  • HPLC Analysis:

    • Analyze the "Test Sample" using the same HPLC-UV method (column, mobile phase, flow rate, detection wavelength) as the "Reference". A general-purpose method for related compounds often involves a C18 column with a water/acetonitrile gradient.[8][9]

    • Ensure the system is equilibrated and running stably.

  • Data Comparison:

    • Compare the chromatogram of the "Test Sample" to the "Reference".

    • Check 1 (Purity): Has the peak area percentage of the main peak decreased? Calculate the purity and compare it to the initial value.

    • Check 2 (Impurities): Are there new peaks present that were not in the reference data? Note their retention times and area percentages.

  • Decision: If the purity has dropped by a significant amount (e.g., >2%) or new impurity peaks are present at >0.5%, the compound may be degrading and should be considered for repurification or disposal.

Caption: HPLC workflow for routine stability checks.

References

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed. Available at: [Link]

  • d’Ischia, M., et al. (2013). Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. Accounts of Chemical Research, 46(3), 569-578. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. Available at: [Link]

  • Wnuk, D., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6249. Available at: [Link]

  • Mlakić, M., et al. (2023). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. International Journal of Molecular Sciences, 24(11), 9608. Available at: [Link]

  • Welch, C. J., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6. Available at: [Link]

  • Mlakić, M., et al. (2023). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. MDPI. Available at: [Link]

  • Welch, C. J., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Modern Pharmaceutical Research. Available at: [Link]

  • Sahu, D. K. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1), 1-10. Available at: [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available at: [Link]

  • Bahekar, R., & Kallem, R. (2015). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

  • Asati, V., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 10, S1629-S1634. Available at: [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. Available at: [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. PMC. Available at: [Link]

  • SYNTHESIS OF NEW[1][5]-BENZOTHIAZINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Journal of the Serbian Chemical Society, 76(9), 1215-1222. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC. Available at: [Link]

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journals. Available at: [Link]

  • Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Gornowicz, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 143. Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives. MDPI. Available at: [Link]

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. PMC. Available at: [Link]

  • Xie, T., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 105(9), 2776-2786. Available at: [Link]

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. ResearchGate. Available at: [Link]

  • Luebbert, C., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular Pharmaceutics, 14(11), 3947-3959. Available at: [Link]

  • An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. ResearchGate. Available at: [Link]

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Troubleshooting

Optimizing reaction temperature and time for 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione formation

Welcome to the Technical Support Center for heterocyclic synthesis. The 1,3-benzothiazine-2,4-dione scaffold is a privileged structural motif in drug discovery, frequently utilized as a key intermediate for bioactive com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 1,3-benzothiazine-2,4-dione scaffold is a privileged structural motif in drug discovery, frequently utilized as a key intermediate for bioactive compound development. Synthesizing its N-PMB (4-methoxybenzyl) protected derivative—3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione —requires precise control over reaction kinetics, temperature, and nucleophilic trapping.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind the two most robust synthetic workflows: the modern PPh3-Promoted [4+2] Annulation and the classic Direct N-Alkylation .

Validated Reaction Workflows

ReactionPathway cluster_A Route A: PPh3-Promoted[4+2] Annulation cluster_B Route B: Direct N-Alkylation Product 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione A1 3H-benzo[c][1,2]dithiol-3-one + PMB-Carbamate A2 Zwitterionic Intermediate A1->A2 PPh3 (1.5 eq) MeCN A2->Product 90°C, 3h Extrusion of PPh3=S B1 2H-1,3-benzothiazine-2,4(3H)-dione + PMB-Cl B1->Product K2CO3, DMF 70°C, 4h

Caption: Synthetic routes for 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione formation.

Quantitative Data & Parameter Optimization

To prevent intermediate accumulation and side-product formation, thermal energy and reaction times must be strictly controlled. The tables below summarize the causality behind the optimized parameters for both routes.

Table 1: Parameter Optimization for PPh3-Promoted Annulation (Route A)
SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
MeCN2512<10Insufficient thermal energy to extrude triphenylphosphine sulfide (PPh3=S).
MeCN70675Incomplete conversion; highly polar zwitterionic intermediate accumulates.
MeCN 90 3 91 Optimal kinetic sweet spot for desulfurization and rapid ring-closure.
MeCN110382Thermal degradation of the PMB-carbamate reagent begins.
Toluene90560Poor solubility of the zwitterionic intermediate slows the trapping step.
Table 2: Parameter Optimization for Direct N-Alkylation (Route B)
Base / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
K2CO3 / DMF252445Slow deprotonation and sluggish nucleophilic attack by the lactam nitrogen.
K2CO3 / DMF 70 4 88 Optimal balance favoring thermodynamic N-alkylation over O-alkylation.
K2CO3 / DMF100465Increased PMB-Cl hydrolysis and degradation side reactions.

Self-Validating Experimental Protocols

Protocol A: PPh3-Promoted [4+2] Annulation (Modern Route)

This transition-metal-free methodology leverages PPh3 to cleave the S–S bond of dithiolones, generating a reactive intermediate that is trapped by a carbamate [1][2].

  • Reagent Assembly: In an oven-dried sealed tube equipped with a magnetic stir bar, add 3H-benzo[c][1,2]dithiol-3-one (1.0 equiv), 4-methoxybenzyl carbamate (3.0 equiv), and PPh3 (1.5 equiv).

  • Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

    • Self-Validation Check: The mixture will initially appear as a heterogeneous suspension.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90 °C for exactly 3 hours .

    • Self-Validation Check: As the zwitterionic intermediate forms and reacts, the suspension will transition into a homogeneous, deeply colored solution. TLC monitoring (Hexanes:EtOAc 3:1) should confirm the complete consumption of the dithiolone and the appearance of a new UV-active spot (the product) alongside PPh3=S.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford the pure product.

Protocol B: Direct N-Alkylation (Classic Route)

This traditional route is ideal if the parent 2H-1,3-benzothiazine-2,4(3H)-dione is already available in your library .

  • Deprotonation: Dissolve 2H-1,3-benzothiazine-2,4(3H)-dione (1.0 equiv) in anhydrous DMF (0.3 M). Add anhydrous K2CO3 (1.5 equiv) and stir at room temperature for 15 minutes.

    • Self-Validation Check: A slight color shift or mild effervescence indicates successful deprotonation of the lactam nitrogen to form the resonance-stabilized anion.

  • Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl, 1.2 equiv) dropwise via syringe.

  • Thermal Activation: Heat the mixture to 70 °C for 4 hours .

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 95:5). The starting material spot will disappear, replaced by a less polar UV-active spot corresponding to the N-PMB derivative.

  • Quench & Recovery: Pour the cooled mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with distilled water to remove DMF/salts, and recrystallize from ethanol.

Troubleshooting & FAQs

Q: Why is my Route A reaction stalling at 70 °C with an accumulation of a highly polar intermediate? A: The reaction proceeds via a zwitterionic intermediate following the nucleophilic attack of PPh3 on the S-S bond. The subsequent ring-closing step requires the extrusion of triphenylphosphine sulfide (PPh3=S). This desulfurization step has a high activation energy. Heating to the optimal 90 °C provides the necessary thermal energy to drive the equilibrium forward, allowing the cyclization to complete in 3 hours [1].

Q: Why is a 3-fold excess of PMB-carbamate required in Route A? A: The reaction relies on trapping a highly reactive zwitterionic intermediate. If the carbamate concentration is too low, the intermediate can undergo non-productive decomposition or dimerization. Maintaining a 3.0 molar equivalent excess of the PMB-carbamate ensures rapid, pseudo-first-order trapping of the intermediate, driving the equilibrium toward the desired cyclized product and maximizing the yield to >90%[1].

Q: In Route B, I am observing a secondary product with a slightly higher Rf value. How do I minimize this? A: 2H-1,3-benzothiazine-2,4(3H)-dione is an ambident nucleophile. Deprotonation yields an anion that can undergo either N-alkylation or O-alkylation. The secondary spot is likely the O-alkylated imidate byproduct. To favor the thermodynamically stable N-alkylated product, strictly maintain the reaction temperature at 70 °C and ensure the use of a mild base (K2CO3) in a polar aprotic solvent (DMF). Avoid excessive heating (>100 °C), which degrades PMB-Cl and scrambles the regioselectivity.

Q: Can I use solvents other than Acetonitrile (MeCN) for Route A? A: While solvents like 1,4-dioxane, THF, and toluene can technically be used, MeCN is the optimal choice. The zwitterionic intermediate formed during the initial PPh3 attack is highly polar. MeCN stabilizes this intermediate and facilitates the subsequent nucleophilic attack by the PMB-carbamate. Switching to non-polar solvents like toluene significantly reduces intermediate solubility and overall yield.

References

  • Wang, C.-C., Ren, M.-R., Wang, Q.-L., Xue, Y.-J., Wang, Z.-H., Hou, X.-H., Ma, Z.-W., Xie, Y.-X., & Chen, Y.-J. (2025). "Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates." Journal of Organic Chemistry. URL:[Link]

  • Benedini, F., Bertolini, G., Ferrario, F., & Sala, A. (1994). "New Organic Nitrates. Part 1. Synthesis of 1,3-Benzoxazine-2,4-dione, 1,3-Benzoxazine-2-thion-4-one, 1,3-Benzothiazine-2,4-dione and Quinazoline-2,4-dione Derivatives." Journal of Heterocyclic Chemistry, 31(6), 1589-1592. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Kinetics of Small Molecule Inhibitors Targeting MEK1 and Acetylcholinesterase

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Promise of the 2H-1,3-Benzothiazine-2,4(3H)-dione Scaffold and the Imperative of Kinetic Analysis The 2H-1,3-benzothiazi...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the 2H-1,3-Benzothiazine-2,4(3H)-dione Scaffold and the Imperative of Kinetic Analysis

The 2H-1,3-benzothiazine-2,4(3H)-dione core represents a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and neuroprotective agents. While the specific binding kinetics of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione derivatives are not yet extensively documented in publicly available literature, the broader class of benzothiazine and benzoxazine analogs has been shown to interact with key therapeutic targets. Understanding the detailed binding kinetics—the rates of association and dissociation—is paramount for the rational design and optimization of potent and selective inhibitors.

This guide pivots from a specific, yet undocumented, chemical series to a broader, more instructive comparison of well-characterized small molecule inhibitors for two therapeutically relevant enzyme classes that are potential targets for benzothiazine derivatives: Mitogen-activated protein kinase kinase 1 (MEK1) and Acetylcholinesterase (AChE). By examining the binding kinetics of established inhibitors for these targets, we can elucidate the principles of effective drug-target engagement and provide a valuable framework for the future kinetic characterization of novel compounds, including the 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione series.

Part 1: Comparative Binding Kinetics of Allosteric MEK1 Inhibitors

Mitogen-activated protein kinase kinase 1 (MEK1) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently hyperactivated in various cancers.[1] Allosteric inhibitors of MEK1, which bind to a pocket adjacent to the ATP-binding site, have emerged as a successful therapeutic strategy.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[1]

MEK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation

Caption: The RAS/RAF/MEK/ERK signaling cascade.

Comparative Binding Kinetics of MEK1 Inhibitors

The following table summarizes the binding kinetics of three well-characterized allosteric MEK1 inhibitors. The data highlights the differences in their association and dissociation rates, which contribute to their overall affinity and duration of action.

InhibitorAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)Reference
PD0325901 1.8 x 10⁵1.7 x 10⁻⁴0.94
Selumetinib (AZD6244) 2.5 x 10⁵4.1 x 10⁻³16
Cobimetinib (GDC-0973) 4.2 x 10⁵1.7 x 10⁻³4.0

Note: The kinetic values are approximate and can vary based on experimental conditions.

Experimental Protocol: Surface Plasmon Resonance (SPR) for MEK1-Inhibitor Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time biomolecular interactions.

SPR_Workflow start Start immobilization Immobilize MEK1 on Sensor Chip start->immobilization equilibration Equilibrate with Running Buffer immobilization->equilibration association Inject Small Molecule Inhibitor (Analyte) equilibration->association dissociation Flow Running Buffer (Dissociation) association->dissociation regeneration Regenerate Sensor Chip Surface dissociation->regeneration analysis Data Analysis (kon, koff, KD) dissociation->analysis regeneration->equilibration Next Cycle end End analysis->end

Caption: Generalized workflow for SPR-based kinetic analysis.

Step-by-Step Methodology:

  • Immobilization of MEK1:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject recombinant human MEK1 protein (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Assay:

    • Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Prepare a dilution series of the small molecule inhibitor in the running buffer.

    • Inject the inhibitor solutions over the MEK1-immobilized surface for a defined association phase (e.g., 120 seconds).

    • Follow with a dissociation phase by flowing running buffer over the surface (e.g., 300 seconds).

    • Between cycles, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₓ).

Part 2: Comparative Binding Kinetics of Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[2] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

The Role of Acetylcholinesterase in the Cholinergic Synapse

AChE plays a crucial role in regulating neurotransmission by breaking down acetylcholine in the synaptic cleft.[2]

AChE_Synapse Presynaptic_Neuron Presynaptic Neuron Vesicle Synaptic Vesicle with Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft ACh Release ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis

Caption: Function of Acetylcholinesterase at the synapse.

Comparative Binding Kinetics of AChE Inhibitors

The following table presents the binding kinetics for three clinically used AChE inhibitors. Their different kinetic profiles contribute to their distinct pharmacological properties.

InhibitorAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)Reference
Donepezil 1.2 x 10⁸6.0 x 10⁻²0.5[3]
Galantamine 3.9 x 10⁵1.6 x 10⁻¹410[4]
Rivastigmine 2.1 x 10⁴9.5 x 10⁻⁵4.5[4]

Note: The kinetic values are aggregated from multiple studies and can vary based on the specific experimental conditions and AChE source.[4]

Experimental Protocol: Bio-Layer Interferometry (BLI) for AChE-Inhibitor Kinetics

Bio-Layer Interferometry (BLI) is another real-time, label-free optical biosensing technique suitable for kinetic analysis.

BLI_Workflow start Start hydration Hydrate Biosensor Tips start->hydration loading Immobilize AChE onto Biosensor hydration->loading baseline Establish Baseline in Buffer loading->baseline association Dip into Inhibitor Solution (Association) baseline->association dissociation Dip into Buffer (Dissociation) association->dissociation analysis Data Analysis (kon, koff, KD) dissociation->analysis end End analysis->end

Caption: Generalized workflow for BLI-based kinetic analysis.

Step-by-Step Methodology:

  • Biosensor Preparation and AChE Immobilization:

    • Hydrate streptavidin (SA) biosensors in the assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.

    • Immobilize biotinylated human recombinant AChE onto the SA biosensors by dipping them into a solution of the enzyme until a stable loading level is achieved.

  • Kinetic Measurement:

    • Establish a stable baseline by dipping the AChE-loaded biosensors into the assay buffer.

    • For the association step, move the biosensors into wells containing various concentrations of the inhibitor.

    • For the dissociation step, move the biosensors back into the wells containing only the assay buffer.

  • Data Processing and Analysis:

    • Reference-subtract the data using a biosensor with no immobilized protein.

    • Align the curves to the baseline and inter-step correction to the dissociation step.

    • Fit the processed data globally to a 1:1 binding model to determine kₒₙ, kₒff, and Kₓ.

Discussion and Future Perspectives

This guide highlights the importance of moving beyond simple potency metrics like IC₅₀ and embracing a more detailed understanding of binding kinetics. The association and dissociation rates provide crucial insights into a drug's mechanism of action, its duration of effect, and potential for off-target interactions. For instance, a fast on-rate can lead to a rapid onset of action, while a slow off-rate can result in a prolonged therapeutic effect.

While we have presented a comparative analysis of inhibitors for MEK1 and AChE, it is imperative that future research efforts are directed towards characterizing the binding kinetics of novel chemical entities, such as the 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione derivatives. Such studies will be instrumental in validating their biological targets, understanding their structure-kinetic relationships, and ultimately guiding the development of the next generation of therapeutics. The experimental protocols detailed herein provide a robust starting point for these essential investigations.

References

  • BenchChem. (2025). A Comparative Analysis of Leading Acetylcholinesterase Inhibitors: Donepezil, Galantamine, and Rivastigmine.
  • Zhang, X., et al. (2022). Computationally Elucidating the Binding Kinetics for Different AChE Inhibitors to Access the Rationale for Improving the Drug Efficacy. PubMed. [Link]

  • Taylor, P. & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology.
  • Caunt, C. J., et al. (2006).
  • Gifford Bioscience. SPR Kinetic Affinity Assay Protocol.
  • Sartorius. (2022).
  • BOC Sciences. (2025).

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Comparative

A Comparative Guide to In Vitro and In Vivo Validation of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione's Therapeutic Potential

This guide provides a comprehensive framework for evaluating the therapeutic activity of the novel compound 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. While this specific molecule is novel, its core structur...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the therapeutic activity of the novel compound 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. While this specific molecule is novel, its core structure belongs to the benzothiazine class, a group of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] This document outlines a logical, multi-faceted validation strategy, comparing and contrasting in vitro and in vivo methodologies to build a robust preclinical data package for researchers and drug development professionals.

The core principle of this guide is the synergy between in vitro and in vivo models. In vitro assays offer a controlled environment for high-throughput screening and deep mechanistic investigation, while in vivo studies provide the indispensable context of a whole biological system, revealing insights into pharmacokinetics, safety, and overall efficacy.[4][5]

The Foundational Step: Hypothesis-Driven Investigation

Based on the established profile of benzothiazine derivatives, our investigation into 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione will proceed along two primary, hypothesized therapeutic avenues:

  • Anticancer Activity: The 1,3-thiazine-2,4-dione core has been identified in compounds with selective antitumoral activity.[6]

  • Anti-inflammatory Activity: Benzothiazole and benzothiazine derivatives have frequently been reported to possess anti-inflammatory properties.[7][8]

The following sections will detail the experimental strategies to validate these hypotheses, beginning with rapid, cost-effective in vitro screens and progressing to more complex, physiologically relevant in vivo models.

Phase 1: In Vitro Validation - Mechanistic Insights and Potency

In vitro assays are the cornerstone of early-stage drug discovery, allowing for the rapid assessment of a compound's biological activity in a controlled, isolated system. They are essential for determining mechanism of action (MoA) and establishing initial potency metrics like the half-maximal inhibitory concentration (IC50).

Hypothesis 1: Evaluating Anticancer Potential

Our initial goal is to determine if the compound exhibits cytotoxicity against cancer cells and, if so, to elucidate the underlying mechanism.

A. Primary Cytotoxicity Screening: The first step is to assess the compound's ability to inhibit cancer cell proliferation across a panel of human cancer cell lines.

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Cell Line Panel: A diverse panel is crucial to identify potential selectivity.

    • Breast Cancer: MCF-7 (estrogen-receptor positive), MDA-MB-231 (triple-negative).[10][11]

    • Glioblastoma: U-87.[12]

    • Leukemia: K562 or Jurkat cells, as thiazinediones have shown promise in this area.[6]

    • Non-Cancerous Control: Human fibroblasts (e.g., MRC-5) to assess general cytotoxicity and determine a preliminary therapeutic window.[13]

B. Mechanism of Action (MoA) Elucidation: If significant cytotoxicity is observed, subsequent assays are required to understand how the compound kills cancer cells.

  • Apoptosis Induction: Investigate if the compound induces programmed cell death.

    • Assay: Caspase-Glo® 3/7 Assay to measure the activity of key executioner caspases.

    • Rationale: Many chemotherapeutics function by activating the caspase cascade, leading to apoptosis.[6]

  • Cell Cycle Analysis: Determine if the compound causes arrest at a specific phase of the cell cycle.

    • Assay: Flow cytometry of propidium iodide-stained cells.

    • Rationale: Cell cycle arrest can prevent cancer cell replication and is a common mechanism for anticancer drugs.

  • Inhibition of Metastatic Potential: Assess the compound's effect on cell migration and invasion.

    • Assay: Transwell migration/invasion assay (Boyden chamber).

    • Rationale: A key hallmark of cancer is its ability to metastasize. An effective therapeutic should ideally inhibit this process.[14]

Hypothesis 2: Evaluating Anti-inflammatory Potential

The strategy here is to assess the compound's ability to modulate key inflammatory pathways and mediators.

A. Primary Anti-inflammatory Screening: These initial assays are rapid and can be cell-free or use simple cell systems.

  • Inhibition of Protein Denaturation:

    • Assay: Heat-induced bovine serum albumin or egg albumin denaturation assay.[4]

    • Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent this is a good indicator of anti-inflammatory potential.[4][15]

  • Membrane Stabilization:

    • Assay: Human Red Blood Cell (HRBC) membrane stabilization assay.[15]

    • Rationale: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes that cause tissue damage and inflammation during an inflammatory response.[15][16]

B. Cell-Based Mechanistic Assays: Using a relevant cell line, we can probe the compound's effect on inflammatory signaling.

  • Model System: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS is a potent inducer of the inflammatory response.

  • Key Readouts:

    • Nitric Oxide (NO) Production: Measured using the Griess Reagent. Overproduction of NO is a hallmark of inflammation.[4]

    • Pro-inflammatory Cytokine Release: Measure levels of TNF-α and IL-6 in the cell culture supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).[8]

    • Rationale: These assays directly measure the compound's ability to suppress the production of key inflammatory mediators.

Phase 2: In Vivo Validation - Efficacy in a Complex System

While in vitro data is vital for understanding mechanism, in vivo models are required to assess how a compound behaves in a living organism. These studies provide crucial information on efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety that cannot be obtained from cell culture.[8]

Hypothesis 1: Confirming Anticancer Efficacy

The goal is to determine if the compound can inhibit tumor growth in an animal model.

  • Model Selection: The choice of model is critical for clinical relevance.

    • Cell-Derived Xenograft (CDX) Model: Human cancer cell lines (e.g., MDA-MB-231) are injected subcutaneously into immunodeficient mice (e.g., NOD/SCID or Nude mice). This is a standard, robust model for initial efficacy testing.[17]

    • Patient-Derived Xenograft (PDX) Model: Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[17][18]

  • Experimental Design:

    • Tumor cells/fragments are implanted.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.

    • The compound is administered (e.g., oral gavage, intraperitoneal injection) based on dose-ranging studies.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • At the study endpoint, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Hypothesis 2: Confirming Anti-inflammatory Efficacy

We will use a well-established model of acute inflammation.

  • Model Selection: Carrageenan-Induced Paw Edema in rats or mice. This is one of the most widely used and reproducible models for evaluating the activity of anti-inflammatory agents.[5][16][19]

  • Mechanism: The inflammatory response to carrageenan is biphasic. The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[5][16] This allows for an understanding of where the compound might be intervening.

  • Experimental Design:

    • Animals are divided into control, standard drug (e.g., Diclofenac), and test compound groups.

    • The test compound or vehicle is administered (typically orally) one hour before the inflammatory insult.

    • A sub-plantar injection of 1% carrageenan solution is made into the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Visualizing the Validation Workflow

A logical progression from in vitro discovery to in vivo confirmation is essential for efficient drug development.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Validation A Anticancer Hypothesis B Cytotoxicity Screen (MTT Assay) A->B C MoA Assays (Apoptosis, Cell Cycle) B->C D IC50 Determination C->D I Xenograft Model (CDX or PDX) D->I Dose Guidance E Anti-inflammatory Hypothesis F Primary Screen (Protein Denaturation, HRBC) E->F G Cell-Based Assays (LPS-stimulated Macrophages) F->G H Inhibition of NO, TNF-α, IL-6 G->H K Carrageenan Paw Edema Model H->K Dose Guidance J Tumor Growth Inhibition Study Outcome Preclinical Candidate Profile J->Outcome L Reduction of Inflammation Study L->Outcome

Caption: Overall workflow for validating the therapeutic activity of a novel compound.

Comparative Analysis: In Vitro vs. In Vivo

Neither methodology is superior; they are complementary and answer different questions. The choice depends on the specific objective at each stage of the research.

FeatureIn Vitro ValidationIn Vivo Validation
Biological Complexity Low (isolated cells/proteins)High (whole organism with interacting systems)
Throughput HighLow
Cost & Time Relatively low cost and fastExpensive and time-consuming
Mechanistic Insight High (can isolate specific pathways)Moderate (systemic effects can mask direct MoA)
PK/PD Data None (provides potency, e.g., IC50)Essential (provides efficacy, exposure, and safety data)
Ethical Considerations MinimalSignificant (requires adherence to animal welfare regulations)
Clinical Relevance Low to ModerateHigh

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are paramount.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Standard Drug (e.g., Diclofenac, 10 mg/kg, p.o.)

    • Group III-V: Test Compound at low, medium, and high doses (e.g., 50, 100, 200 mg/kg, p.o.).

  • Dosing: Administer the respective treatments orally 60 minutes prior to carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.[16]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the change in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Hypothesized Signaling Pathway: Anti-inflammatory Action

Many anti-inflammatory agents function by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. A plausible mechanism for our test compound could involve this pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound 3-(4-methoxybenzyl)-2H-1,3- benzothiazine-2,4(3H)-dione Compound->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Conclusion

The validation of a novel therapeutic agent like 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione requires a systematic and integrated approach. In vitro assays provide the initial, crucial data on biological activity and mechanism of action, allowing for rapid, data-driven decisions. This foundational knowledge then guides the design of more complex and resource-intensive in vivo studies. It is the successful translation of effects from the petri dish to a whole-organism model that builds a compelling case for a compound's therapeutic potential. By logically progressing through the phases outlined in this guide, researchers can efficiently and rigorously evaluate this promising benzothiazine derivative, paving the way for potential preclinical development.

References

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). Anticancer Research. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). World Journal of Pharmaceutical Research. [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025). Medicina. [Link]

  • Discovery of benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2022). Frontiers in Oncology. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2022). Frontiers in Oncology. [Link]

  • Humanized Rodent Models for Cancer Research. (2020). Frontiers in Oncology. [Link]

  • In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized 3D-stromal tissues. (2022). Biomaterials. [Link]

  • Animal Models of Inflammatory Pain. (2010). Methods in Molecular Biology. [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (2022). ACS Omega. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany. [Link]

  • 2nd Animal Models of Cancer Conference. (2024). Fusion Conferences. [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025). Medicina. [Link]

  • Spontaneous and Induced Animal Models for Cancer Research. (2022). Animals. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Journal of Ethnopharmacology. [Link]

  • Discovery of Benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). European Journal of Pharmacology. [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. (2023). Anti-Cancer Drugs. [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Current Medicinal Chemistry. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2020). RSC Advances. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Molecular Sciences. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Journal of the Serbian Chemical Society. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). Molecules. [Link]

  • In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.). (2018). Phyto Pharma Journal. [Link]

  • 1,2-Thiazines and Their Benzo Derivatives. (2020). MDPI. [Link]

  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (2013). European Journal of Medicinal Chemistry. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules. [Link]

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  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (2019). Pharmaceutical and Biomedical Analysis. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. The following procedures are designed to ensure the safety...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.

Hazard Assessment and Profile

Structural Alerts and Inferred Hazards:

  • Benzothiazine Core: Benzothiazine derivatives are known to have a wide range of biological activities, which implies they can interact with physiological systems. Therefore, it is prudent to handle this compound with care, assuming it may have toxicological properties. For instance, various benzothiazole and benzothiazine derivatives are classified as skin and eye irritants.[1][2][3][4]

  • Organic Compound: As a complex organic molecule, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

  • Environmental Persistence: Many heterocyclic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life. Therefore, release into the environment must be strictly avoided.[6]

PropertyValue/InformationSource
Chemical Name 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione-
Molecular Formula C16H13NO3S (Inferred)-
Molecular Weight 299.35 g/mol (Inferred)-
Appearance Likely a solid at room temperature.General knowledge of similar compounds
Known Hazards Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. Potential for long-term aquatic toxicity.Inferred from related compounds[1][2][3][4][5]

Personal Protective Equipment (PPE)

Based on the inferred hazards, the following Personal Protective Equipment (PPE) is mandatory when handling 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione in any form (solid, in solution, or as waste).

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical agents. Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[7]

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[2][4][7]

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][8]

Waste Segregation and Collection

Proper disposal begins with meticulous planning and segregation of waste streams. Due to its chemical nature, 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione and any materials contaminated with it are to be treated as hazardous waste.

Waste Streams:

  • Solid Waste:

    • Unused or expired pure compound.

    • Grossly contaminated items such as weighing boats, filter paper, and contaminated gloves.[9]

  • Liquid Waste:

    • Solutions containing the compound.

    • Solvent rinses of contaminated glassware.[9]

  • Sharps Waste:

    • Any contaminated needles, Pasteur pipettes, or other sharps.[9]

Segregation Protocol:

All waste containing 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione," and any solvents present in the waste.

  • Container Type: Use a container made of a compatible material, such as glass or polyethylene.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by a certified hazardous waste contractor.

Step-by-Step Disposal Procedures

For the quantities of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione waste typically generated in a research laboratory, direct disposal via a certified hazardous waste contractor is the most recommended and safest method.

Experimental Protocol: Direct Disposal

  • Waste Collection: Carefully transfer all solid and liquid waste containing 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione into the designated hazardous waste container.

  • Container Sealing: Securely close the container lid to prevent any leaks or spills.

  • Labeling: Ensure the container is accurately and clearly labeled as described in the waste segregation section.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area.

  • Professional Disposal: Arrange for the collection of the waste by a certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Note on Chemical Treatment: While chemical treatment to degrade hazardous compounds can sometimes be an option, the degradation products of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione are not well-documented in the literature. Therefore, attempting to neutralize this compound without a validated protocol could be hazardous and is not recommended.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] For solid spills, carefully sweep up the material to avoid generating dust.[3][4]

  • Collection: Collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the affected area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow Diagram

G cluster_0 Preparation cluster_1 Waste Generation & Segregation cluster_2 Disposal Pathway cluster_3 Spill Management A Handling of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione B Wear Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat A->B Precaution C Waste Generated (Solid, Liquid, Sharps) D Segregate into Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area F Arrange for Pickup by Certified Hazardous Waste Contractor E->F G Final Disposal at an Approved Facility (e.g., Incineration) F->G H Spill Occurs I Evacuate & Alert H->I J Don PPE I->J K Contain & Collect Spill J->K L Decontaminate Area K->L M Dispose of Cleanup Materials as Hazardous Waste L->M M->F Via Waste Contractor

Caption: Workflow for the safe handling and disposal of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

References

  • Benchchem.
  • Sigma-Aldrich. (2025, October 17).
  • SAFETY D
  • CymitQuimica. (2024, December 19).
  • Pfizer Ireland Pharmaceuticals. (2023, February 22). Environmental Protection Agency.
  • Sigma-Aldrich. (2025, November 6).
  • Tokyo Chemical Industry. (2025, November 7).
  • Chemicea.
  • Fisher Scientific. (2025, December 26).
  • Fisher Scientific. (2023, September 5).

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Handling

Standard Operating Procedure &amp; Safety Protocol: Handling 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Logistics Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Document Type: Procedural Protocol & Hazard Mitigati...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Logistics Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Document Type: Procedural Protocol & Hazard Mitigation Guide

Executive Summary & Mechanistic Hazard Profile

In drug discovery, benzothiazine derivatives are highly valued for their diverse biological activities, often serving as critical intermediates or pharmacophores in the development of antimicrobial and anti-inflammatory agents. However, the specific structural modifications that make 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione synthetically useful also dictate its hazard profile.

To ensure operational safety, we must look beyond standard safety data sheets and understand the causality of the chemical's reactivity:

  • Dermal Permeation (Acute Toxicity): The addition of the 4-methoxybenzyl (PMB) protecting group at the nitrogen (N3) position significantly increases the molecule's overall lipophilicity (LogP). High lipophilicity facilitates rapid partitioning into the stratum corneum, increasing the risk of systemic acute toxicity via dermal absorption[1].

  • Ocular Reactivity (Category 2A Irritation): The benzothiazine-2,4-dione core contains electrophilic carbonyl centers. Upon contact with ocular moisture, these centers can interact with nucleophilic residues in corneal proteins, leading to severe, immediate eye irritation[1][2].

  • Respiratory Hazards (STOT SE 3): As a crystalline solid or powder, the generation of micro-dust particles presents a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk, causing acute respiratory tract irritation if inhaled[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling PMB-protected benzothiazines. The following PPE matrix outlines the required equipment and the scientific rationale for each selection, ensuring a self-validating safety system.

PPE CategorySpecification StandardMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)The PMB group's lipophilicity accelerates permeation through standard latex. Double-gloving provides a fail-safe against micro-tears and extends breakthrough time against organic solutions[1].
Eye Protection Chemical Splash Goggles (EN 166 or NIOSH approved)Protects against Category 2A eye irritation. Standard safety glasses with side shields are insufficient against fine airborne dust or aerosolized solutions[1].
Body Protection Flame-resistant, fluid-impermeable lab coatPrevents dermal exposure to the torso and arms. Must be fully buttoned to prevent particulate settling on street clothing[3].
Respiratory N95/P100 Particulate RespiratorMitigates STOT SE 3 inhalation risks. Mandatory if weighing bulk powders outside of a certified chemical fume hood or ventilated balance enclosure[2][3].

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, the following step-by-step methodology must be strictly adhered to during the dispensing and reaction setup phases.

G A 1. Pre-Operation: PPE Donning & Inspection B 2. Containment: Transfer to Certified Fume Hood A->B C 3. Dispensing: Anti-Static Weighing B->C D 4. Execution: Reaction Setup & Integration C->D E 5. Post-Operation: Surface Decontamination D->E F 6. Logistics: EPA-RCRA Waste Disposal E->F

Caption: Operational workflow for the safe handling and processing of benzothiazine derivatives.

Step-by-Step Handling Methodology
  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Do not initiate work if the airflow alarm is active[3].

  • Preparation: Clear the workspace of incompatible materials (strong oxidizers, strong bases). Line the weighing area with disposable, anti-static bench paper to capture micro-spills.

  • Dispensing: Using an anti-static micro-spatula, carefully transfer the 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione to a tared weigh boat. Keep the source container closed immediately after use to prevent ambient moisture absorption and vapor generation[1].

  • Transfer: If transferring the weighed solid to another workstation, place the sealed vessel inside a secondary containment unit (e.g., a shatter-proof polymer carrier)[4].

Emergency Response & Spill Mitigation

In the event of an acute exposure or containment failure, immediate action is required to prevent systemic absorption.

G Start Acute Exposure Event Dermal Dermal Contact (Skin/Clothing) Start->Dermal Ocular Ocular Contact (Eye Irritation) Start->Ocular Inhal Inhalation (Dust/Aerosol) Start->Inhal Wash Remove PPE & Flush Skin (15 min) Dermal->Wash Eye Eyewash Station (15 min) Ocular->Eye Air Move to Fresh Air & Rest Inhal->Air Med Seek Immediate Medical Attention Wash->Med Eye->Med Air->Med

Caption: Emergency response signaling pathway for acute chemical exposure.

Spill Cleanup Protocol
  • Evacuate & Assess: Evacuate non-essential personnel from the immediate area. Verify respiratory protection before approaching the spill.

  • Containment: Do not dry-sweep the powder, as this will aerosolize the compound. Lightly mist the spilled solid with a compatible solvent (e.g., isopropanol) to suppress dust generation.

  • Collection: Use damp, absorbent pads to collect the material. Place all contaminated cleanup materials into a designated, sealable hazardous waste container.

  • Decontamination: Wash the affected surface area thoroughly with soap and water to remove residual lipophilic traces.

Waste Disposal & Decontamination Plan

Improper disposal of benzothiazine derivatives poses severe environmental risks, particularly to aquatic life (Category 3 Aquatic Hazard)[1]. All disposal procedures must comply with EPA-RCRA (Resource Conservation and Recovery Act) guidelines[5][6].

Step-by-Step Disposal Methodology
  • Segregation: Never mix benzothiazine waste with strong acids or oxidizers. Collect solid waste (including contaminated gloves, bench paper, and weigh boats) in a dedicated, chemically compatible, puncture-resistant container[4].

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Dichloromethane), collect the liquid in a clearly labeled halogenated or non-halogenated solvent waste carboy, depending on the solvent used[4].

  • Labeling: Immediately affix a completed "Hazardous Waste" tag to the container. The tag must explicitly list "3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" and indicate "Toxic" and "Irritant" hazards[4][5].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment bins. Ensure lids are tightly screwed on at all times unless actively adding waste[4][5].

  • Final Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department for final pickup and incineration by a licensed hazardous waste contractor[4].

References

  • SAFETY DATA SHEET - SigmaAldrich.cn. Sigma-Aldrich / MilliporeSigma.
  • SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich.
  • 3,4-dihydro-2H-1,3-benzothiazine-2,4-dione Chemical Substance Information. NextSDS.
  • Standard Operating Procedure - Chemical Waste Disposal. Temple University Environmental Health and Radiation Safety.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Institutes of Health (NIH) / NCBI Bookshelf.
  • SOP 11.2: Chemical Waste. Morgan State University.
  • Guidance for Preparing Standard Operating Procedures (SOPs) – EPA QA/G-6. U.S. Environmental Protection Agency (EPA).

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